5-Chloro-2-methoxyisonicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHHWKXYDKBINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672070 | |
| Record name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88912-22-5 | |
| Record name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methoxyisonicotinic Acid (CAS: 88912-22-5)
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxyisonicotinic acid, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics and other advanced chemical applications.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound (CAS: 88912-22-5) is a prime example of a highly functionalized pyridine derivative, offering a unique combination of reactive sites and modulating groups that make it a valuable intermediate in organic synthesis.
The presence of a chlorine atom at the 5-position provides a handle for various cross-coupling reactions, enabling the introduction of molecular diversity. The methoxy group at the 2-position, a common feature in many drug molecules, can influence the molecule's conformation and metabolic stability. Finally, the carboxylic acid at the 4-position (isonicotinic acid) serves as a key functional group for amide bond formation and other derivatizations.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 88912-22-5 | N/A |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in many organic solvents | N/A |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. Below, we outline a plausible and efficient synthetic route, drawing upon established methodologies for the synthesis of related substituted pyridines.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound starts from a more readily available starting material, such as 2,5-dichloroisonicotinic acid or 2-hydroxy-5-chloroisonicotinic acid.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol from 2-Hydroxy-5-chloroisonicotinic acid
This protocol details the methylation of 2-hydroxy-5-chloroisonicotinic acid, a common and effective method for introducing a methoxy group onto a pyridine ring.
Step 1: Synthesis of 2-Hydroxy-5-chloroisonicotinic acid
This intermediate can be synthesized from 2-amino-5-chloropyridine through a diazotization reaction followed by hydrolysis.
Step 2: Methylation of 2-Hydroxy-5-chloroisonicotinic acid
Materials:
-
2-Hydroxy-5-chloroisonicotinic acid
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
A suitable base (e.g., Sodium hydroxide, Potassium carbonate)
-
An appropriate solvent (e.g., Methanol, Acetone, DMF)
Procedure:
-
Dissolution: Dissolve 2-hydroxy-5-chloroisonicotinic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add the base portion-wise to the solution while stirring. The formation of the corresponding salt will occur.
-
Methylating Agent Addition: Slowly add the methylating agent (DMS or MeI) to the reaction mixture. The reaction is often exothermic, so cooling with an ice bath may be necessary to maintain a controlled temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. Based on the analysis of similar structures, the following approximate chemical shifts (in ppm, referenced to TMS) can be predicted:
-
A singlet for the methoxy group protons (~4.0 ppm).
-
Two singlets or two doublets (with a small coupling constant) for the two aromatic protons on the pyridine ring (in the range of 7.5-8.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Predicted chemical shifts are:
-
Methoxy carbon: ~55 ppm.
-
Aromatic carbons: 110-160 ppm.
-
Carboxylic acid carbon: ~165-170 ppm.
-
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the expected molecular ion peak [M]+ would be at m/z 187.58, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ peak at approximately one-third the intensity of the [M]+ peak).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
A validated HPLC method is crucial for assessing the purity of this compound and for monitoring reaction progress.
Proposed HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile derivatives of the compound, GC-MS can be a powerful analytical tool. The carboxylic acid group would likely require derivatization (e.g., esterification to the methyl ester) to improve its volatility and chromatographic behavior.
Proposed GC-MS Method (for the methyl ester derivative):
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection, depending on the concentration.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of the compound.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its trifunctional nature allows for the creation of complex molecular architectures.
Role as a Key Intermediate
The chloro, methoxy, and carboxylic acid functionalities each play a strategic role in the design of new chemical entities. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxy group can enhance metabolic stability and influence binding to biological targets. The carboxylic acid is a versatile handle for forming amide bonds, which are prevalent in many drug molecules, or for conversion into other functional groups.
Caption: Applications of this compound as a key intermediate.
Potential Therapeutic Targets
While specific drugs directly incorporating this exact fragment are not prominently documented in publicly available literature, the 5-chloro-2-methoxypyridine moiety is a common structural motif in molecules targeting a range of diseases. Its analogs are widely used in the synthesis of compounds for various therapeutic areas, including:
-
Oncology: As a scaffold for kinase inhibitors.
-
Inflammatory Diseases: In the development of anti-inflammatory agents.
-
Infectious Diseases: As a core component of novel antibacterial and antiviral compounds.
The versatility of this building block allows for its incorporation into libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds in drug development pipelines.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and novel molecules. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, offering a valuable resource for scientists and researchers working at the forefront of chemical innovation. The continued exploration of the synthetic utility of this and related substituted pyridines will undoubtedly lead to the discovery of new and improved therapeutic agents and crop protection solutions.
References
physical and chemical properties of 5-Chloro-2-methoxyisonicotinic acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloro-2-methoxyisonicotinic acid, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, theoretical insights, and field-proven experimental methodologies for its characterization.
Introduction and Molecular Architecture
This compound, bearing the CAS Number 88912-22-5, is a substituted pyridine carboxylic acid. Its molecular structure, featuring a chlorine atom at the 5-position, a methoxy group at the 2-position, and a carboxylic acid at the 4-position of the pyridine ring, bestows upon it a unique combination of electronic and steric properties that are pivotal to its utility as a synthetic building block.
The strategic placement of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the reactivity of the pyridine ring and the acidity of the carboxylic acid. Understanding these fundamental characteristics is crucial for its effective application in complex synthetic pathways.
Figure 1: 2D structure of this compound.
Physical Properties
Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The information presented below is a combination of data from chemical suppliers and calculated values. It is imperative for researchers to determine these properties experimentally for any new batch of material.
| Property | Value | Source |
| CAS Number | 88912-22-5 | [2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₇H₆ClNO₃ | [8] |
| Molecular Weight | 187.58 g/mol | [2][4] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | No data available | |
| Boiling Point | No data available | [4] |
| Solubility | No data available | |
| pKa | No data available |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the pyridine ring, the carboxylic acid, and the methoxy and chloro substituents.
Acidity and pKa Considerations
While an experimental pKa value is not available, we can infer its approximate acidity based on related structures. The parent compound, isonicotinic acid, has a pKa of approximately 4.9. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid. Conversely, the methoxy group, which can donate electron density through resonance, may slightly decrease the acidity. Theoretical calculations on substituted pyridines suggest that the precise pKa is a sensitive function of the position and nature of the substituents.[2][11]
Reactivity of the Carboxylic Acid
The carboxylic acid moiety is expected to undergo typical reactions, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine to yield an amide.
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
Reactivity of the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of the chlorine atom further deactivates the ring. Nucleophilic aromatic substitution, however, is a potential reaction pathway, particularly at the positions activated by the electron-withdrawing groups.
Synthesis and Spectroscopic Characterization
Detailed, peer-reviewed synthesis and spectroscopic data for this compound are not readily found in the scientific literature. Chemical suppliers list the compound, indicating its successful synthesis, though the specific routes are often proprietary.[3][4][5][6][7][8][9][10]
A plausible synthetic approach could involve the oxidation of a corresponding 4-alkylpyridine precursor, followed by chlorination and methoxylation, although the specific order of these steps would be critical to achieving the desired isomer.
For the purpose of this guide, we provide standardized, field-proven protocols for the characterization of a novel substituted isonicotinic acid derivative.
Experimental Protocol: Determination of pKa via Potentiometric Titration
Rationale: This method allows for the precise determination of the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but it is crucial to report the solvent system as it will affect the pKa value.
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.
Figure 2: Workflow for pKa determination by potentiometric titration.
Predicted Spectroscopic Data
While experimental spectra are not available, the following are predictions based on the structure and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as singlets or doublets with small coupling constants, with their chemical shifts influenced by the positions of the chloro and methoxy groups. The methoxy protons will be a sharp singlet, and the carboxylic acid proton will be a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be indicative of the electronic effects of the substituents.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C-O stretches for the methoxy and carboxylic acid groups, and various C-H and C=C/C=N stretching and bending vibrations characteristic of the substituted pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid and methoxy groups.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis.[1] Its utility stems from the ability to further functionalize the molecule at the carboxylic acid group, or potentially through modification of the pyridine ring. This makes it an attractive starting material for the synthesis of compound libraries in drug discovery and agrochemical research, where substituted pyridines are a common structural motif.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic chemistry. While a comprehensive set of experimentally determined physical and chemical data is not yet available in the public domain, this guide provides a framework for its characterization based on established chemical principles and methodologies. It is the author's hope that this document will serve as a valuable resource for scientists working with this and related compounds, and encourage the publication of more detailed experimental data to further enrich our collective understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 88912-22-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 8. This compound|CAS 88912-22-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 9. 5-氯-2-甲氧基异烟酸 - CAS:88912-22-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 10. 5-氯-2-甲氧基异烟酸 - CAS:88912-22-5 - 上海圆创生物科技有限公司 [shycbio.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 5-Chloro-2-methoxyisonicotinic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Chloro-2-methoxyisonicotinic acid (CAS No. 88912-22-5) is a substituted pyridine carboxylic acid. Its structural features, including a halogen atom, a methoxy group, and a carboxylic acid on a pyridine ring, make it a valuable building block in medicinal chemistry and materials science. The solubility of such a compound is a critical-path parameter, profoundly influencing its utility, bioavailability, reaction kinetics, and formulation feasibility.
This guide provides a comprehensive technical overview of this compound's physicochemical properties and a detailed, authoritative framework for determining its solubility. In the absence of extensive public experimental data, this document emphasizes the underlying chemical principles and provides robust, field-proven protocols to enable researchers to generate reliable solubility data in their own laboratories.
Part 1: Physicochemical Profile and Expected Solubility Behavior
Understanding the fundamental physicochemical properties of a molecule is paramount to predicting its solubility. While experimental data for this compound is scarce, we can infer a likely profile based on its structure and data from analogous compounds.
Core Molecular Properties
A summary of the known and predicted properties of this compound is presented below. These parameters form the basis of our expert analysis of its solubility.
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₇H₆ClNO₃ | - |
| Molecular Weight | 187.58 g/mol | |
| CAS Number | 88912-22-5 | [1] |
| Predicted pKa | 1.08 ± 0.25 | [2] (Predicted) |
| Predicted XLogP3 | ~1.4 | [3] (Value for analogous 5-chloro-2-methylisonicotinic acid) |
| Melting Point | Not Available | Experimental data is not publicly available. |
Expert Analysis of Expected Solubility
The interplay between the functional groups dictates the molecule's interaction with various solvents.
-
Aqueous Solubility & The Critical Role of pH: The most significant predictor of aqueous solubility for this molecule is its predicted pKa of 1.08 [2]. A pKa is a measure of the acidity of a compound. The low predicted pKa of the carboxylic acid group suggests it is strongly acidic.
-
At a pH below 1 , the compound will be predominantly in its neutral, protonated form. This form is expected to have low aqueous solubility due to the relatively nonpolar pyridine ring and the chloro substituent.
-
At a pH above 2-3 , the carboxylic acid will be deprotonated to form the highly polar carboxylate anion. This ionization dramatically increases the molecule's interaction with water, leading to a significantly higher aqueous solubility . Therefore, researchers should expect a steep pH-solubility profile, a critical consideration for any work in buffered solutions, biological media, or for formulation development.
-
-
Organic Solvent Solubility: For the neutral form of the compound, solubility will be governed by "like dissolves like" principles.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the pyridine nitrogen. Related 2-methoxypyridine structures have shown good solubility in ethanol[4]. These are expected to be effective solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have strong dipole moments, making them excellent candidates for dissolving the compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule and are expected to be very poor solvents.
-
The presence of the methoxy group may slightly improve aqueous solubility compared to an unsubstituted analogue, while the chloro group generally decreases it[5].
Part 2: Protocols for Experimental Solubility Determination
Generating accurate and reproducible solubility data is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method , as detailed in OECD Guideline 105[5]. This method ensures that a true equilibrium is reached between the dissolved and solid states of the substance.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is designed to measure the saturation solubility of this compound in a given solvent system (e.g., pH 7.4 buffer, water, ethanol).
Causality Behind Choices: The core principle is to create a saturated solution by adding an excess of the solid compound and allowing it to equilibrate over a sufficient period. Agitation ensures the maximum rate of dissolution, and temperature control is critical as solubility is temperature-dependent.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials or flasks. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent (e.g., 2 mL) to each vial.
-
Equilibration: Seal the vials securely. Place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a defined period. A 24-hour period is common for initial assessment, with a 48-hour or 72-hour time point used to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of all solid particles, which would artificially inflate the measured concentration, the supernatant must be clarified. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is required.
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute it accurately with a suitable mobile phase or solvent to fall within the calibrated range of the analytical method.
-
Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV method described below.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of the Shake-Flask Workflow:
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 2: Analytical Quantification by HPLC-UV
A robust and validated analytical method is required to quantify the compound's concentration in the saturated solution. High-Performance Liquid Chromatography with UV detection is a common and reliable choice.
Causality Behind Choices: This method separates the analyte of interest from any potential impurities or excipients. UV detection is chosen based on the presence of a chromophore (the pyridine ring) in the molecule. The method must be validated for linearity, accuracy, and precision to be trustworthy.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the primary stock solution with the mobile phase to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). An isocratic or gradient elution can be developed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 260-280 nm range.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the calibration standards in sequence from lowest to highest concentration to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared (diluted) samples from the shake-flask experiment.
-
Data Processing: Plot the calibration curve and confirm its linearity (R² > 0.999). Use the linear regression equation to calculate the concentration of the analyte in the injected samples.
Visualization of the Analytical Workflow:
Caption: Workflow for HPLC-UV Quantification.
Part 3: Implications for Research and Development
The solubility data, once generated, has direct and actionable consequences:
-
For Medicinal Chemists: Poor aqueous solubility at acidic pH (relevant to stomach pH) may signal potential bioavailability issues for oral drug candidates. The data guides structural modifications to enhance solubility or flags the need for advanced formulation strategies.
-
For Formulation Scientists: Knowing the solubility in various pH buffers and co-solvents is the first step in designing a stable and effective drug product, whether it be an oral solution, an intravenous formulation, or a tablet.
-
For Process Chemists: Solubility in organic solvents dictates the choice of reaction media, crystallization solvents, and purification strategies, directly impacting process efficiency and yield.
Conclusion
References
A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Molecular Structure and Key Features
5-Chloro-2-methoxyisonicotinic acid possesses a pyridine ring core, substituted with a chlorine atom, a methoxy group, and a carboxylic acid group. Understanding the electronic influence of these substituents is paramount to interpreting its spectroscopic signatures.
-
Isonicotinic Acid Backbone: The carboxylic acid at the 4-position is an electron-withdrawing group.
-
Methoxy Group (-OCH₃): Located at the 2-position, this group is a strong electron-donating group through resonance and electron-withdrawing through induction.
-
Chloro Group (-Cl): Positioned at the 5-position, chlorine is an electronegative atom that acts as an electron-withdrawing group via induction, but a weak electron-donating group through resonance.
These features create a distinct electronic environment around the pyridine ring, which will be reflected in the NMR, IR, and mass spectra.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of the nitrogen atom in the pyridine ring, along with the various substituents, leads to a predictable pattern of chemical shifts.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-3 | 7.0 - 7.5 | Singlet | Shielded by the adjacent electron-donating methoxy group. |
| H-6 | 8.0 - 8.5 | Singlet | Deshielded by the electronegative nitrogen atom. |
| -OCH₃ | 3.9 - 4.1 | Singlet | Typical range for a methoxy group attached to an aromatic ring. |
| -COOH | 10.0 - 13.0 | Broad Singlet | Acidic proton, chemical shift is concentration and solvent dependent. |
Causality behind Predictions: The chemical shifts of protons on a pyridine ring are significantly influenced by the electronegativity of the nitrogen atom, which deshields the adjacent α-protons (H-2 and H-6).[5][6] In this molecule, the electron-donating methoxy group at the 2-position will shield the H-3 proton, shifting it upfield. Conversely, the H-6 proton remains deshielded by the nitrogen. The lack of adjacent protons for H-3 and H-6 results in singlet multiplicities.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | 160 - 165 | Attached to both an electronegative nitrogen and oxygen. |
| C-3 | 110 - 115 | Shielded by the electron-donating methoxy group. |
| C-4 | 145 - 150 | Attached to the electron-withdrawing carboxylic acid group. |
| C-5 | 125 - 130 | Attached to the electronegative chlorine atom. |
| C-6 | 148 - 153 | Deshielded by the adjacent nitrogen atom. |
| -OCH₃ | 50 - 60 | Typical range for a methoxy carbon. |
| -COOH | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbon. |
Self-Validating Experimental Protocol: To confirm these assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[2] An HSQC experiment would correlate the proton signals for H-3 and H-6 to their directly attached carbons, C-3 and C-6, respectively. An HMBC experiment would show long-range correlations (2-3 bonds), for instance, from the methoxy protons to C-2, which would be crucial for assigning the quaternary carbons.[2]
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Medium to Strong |
| C-O (Methoxy) | 1200 - 1300 (asymmetric) & 1000 - 1100 (symmetric) | Strong |
| C-Cl | 700 - 800 | Medium |
Field-Proven Insights: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.[7] The exact position of the C=O stretch can be influenced by conjugation with the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Expected Molecular Ion Peak (M⁺): For the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl), the molecular weight is 187.01 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 187. The presence of chlorine will also result in a characteristic M+2 peak at m/z = 189 with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pattern:
-
Loss of -OCH₃: A fragment peak at m/z = 156, corresponding to the loss of a methoxy radical.
-
Loss of -COOH: A fragment peak at m/z = 142, resulting from the loss of the carboxylic acid group.
-
Decarboxylation: A fragment at m/z = 143, corresponding to the loss of CO₂.
Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.[8]
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound based on fundamental principles and data from related compounds. The presented data tables and workflows offer a solid foundation for researchers to identify and characterize this molecule. For definitive structural confirmation, it is always recommended to acquire experimental data and utilize a combination of 1D and 2D NMR techniques, alongside IR and high-resolution mass spectrometry.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijres.org [ijres.org]
- 5. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to 5-Chloro-2-methoxyisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-methoxyisonicotinic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its significant role as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies.
Introduction
This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique structural features, including a chlorine atom and a methoxy group on the pyridine ring, make it a valuable precursor in organic synthesis. These functional groups provide reactive sites for further chemical modifications, enabling the construction of more complex molecules with diverse biological activities. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its importance is evident from its frequent appearance as a key intermediate in the synthesis of a wide range of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] The strategic placement of its substituents allows for tailored modifications, making it a crucial component in the medicinal chemist's toolbox for developing new drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. The table below summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C7H6ClNO3 | [2] |
| Molecular Weight | 187.58 g/mol | [2] |
| CAS Number | 88912-22-5 | [3] |
| IUPAC Name | 5-chloro-2-methoxypyridine-4-carboxylic acid | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the use of 2-Chloronicotinic acid as a starting material.[4] This section provides a detailed, step-by-step protocol for a representative synthesis, along with the rationale for each experimental choice.
Experimental Protocol: Synthesis from 2-Chloronicotinic Acid
Materials:
-
2-Chloronicotinic acid
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Chloronicotinic acid in anhydrous methanol.
-
Nucleophilic Substitution: To the stirred solution, add a stoichiometric equivalent of sodium methoxide at room temperature. The methoxide ion acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylate group, leading to the precipitation of this compound.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product in high purity.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Rationale and Mechanistic Insights
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group facilitates the attack of the methoxide nucleophile on the electron-deficient carbon atom bonded to the chlorine. The reaction proceeds through a Meisenheimer complex intermediate, which then eliminates the chloride ion to form the final product. The choice of methanol as a solvent is advantageous as it also serves as the source of the methoxide nucleophile when reacted with sodium.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The presence of the carboxylic acid, chloro, and methoxy groups allows for a variety of chemical transformations, including amidation, esterification, and cross-coupling reactions.
Precursor for Complex Heterocyclic Systems
This compound serves as a foundational scaffold for the construction of more elaborate heterocyclic systems. For instance, the carboxylic acid group can be readily converted to an amide, which can then participate in intramolecular cyclization reactions to form fused ring systems. These complex heterocyclic structures are often found at the core of many pharmacologically active compounds.
Role in the Synthesis of Bioactive Molecules
Numerous patents and research articles describe the use of this compound and its derivatives in the synthesis of compounds with a wide range of therapeutic applications. These include, but are not limited to:
-
Anticancer Agents: The pyridine scaffold is a common feature in many kinase inhibitors and other anticancer drugs.
-
Antiviral and Antibacterial Agents: Modifications of this core structure have led to the development of compounds with potent antimicrobial activity.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the chloro and methoxy groups can be advantageous for designing drugs that can cross the blood-brain barrier.
For example, derivatives of this acid have been utilized in the discovery of novel inhibitors for various enzymes and receptors, highlighting its importance in modern drug discovery programs.[5][6]
Conclusion
This compound is a chemical intermediate of significant industrial and academic importance. Its straightforward synthesis and the presence of multiple reactive sites make it an invaluable tool for organic and medicinal chemists. While its own discovery may not be a celebrated event, its contribution to the discovery and development of new medicines is undeniable. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an insight into its applications, underscoring its continued relevance in the field of chemical and pharmaceutical research.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 4. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloro-2-methoxyisonicotinic acid as a building block in organic synthesis
An In-Depth Technical Guide to 5-Chloro-2-methoxyisonicotinic Acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Functionalized Heterocyclic Scaffolds
In the landscape of medicinal chemistry and drug discovery, the efficiency and modularity of a synthetic route are paramount. The strategic selection of starting materials—often termed "building blocks"—is a critical determinant of success. An ideal building block offers a robust scaffold, multiple reactive handles for diversification, and favorable physicochemical properties. This compound emerges as a preeminent example of such a scaffold, providing a trifecta of reactive sites on a biologically relevant pyridine core. Its structure, featuring a carboxylic acid, a chloro substituent, and a methoxy group, presents chemists with a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, and application, demonstrating its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Analysis
The synthetic utility of this compound stems directly from the distinct reactivity of its three primary functional groups. A thorough understanding of these properties is essential for strategic bond disconnections and reaction planning.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 88912-22-5 | [1] |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| IUPAC Name | 5-chloro-2-methoxypyridine-4-carboxylic acid | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, MeOH |
Analysis of Reactive Centers
The molecule's architecture allows for a predictable and regioselective approach to chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group significantly influences the reactivity of the chloro substituent, while the carboxylic acid itself is a prime handle for conjugation.
-
Carboxylic Acid (C4 Position): This is the most readily accessible functional group for modification, primarily through amide bond formation. Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of the pyridine core to a vast array of amine-containing fragments.[2] This site can also be used for esterification or reduction to the corresponding alcohol.
-
Chloro Group (C5 Position): The chlorine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. Furthermore, its position on the electron-deficient pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles.
-
Methoxy Group (C2 Position): While generally stable, the methoxy group can be cleaved under specific, often harsh, acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group. This unmasked phenol offers a secondary point for functionalization through etherification or esterification, adding another layer of potential complexity to the molecular design. The presence of the methoxy group also influences the electronic properties of the pyridine ring.
Caption: Figure 1: Key reactive sites on this compound.
Synthesis of the Building Block
An efficient and scalable synthesis of this compound is crucial for its application. A robust method starting from commercially available materials has been described in the patent literature, demonstrating its accessibility for laboratory and potential pilot-scale production.
Synthetic Workflow: From Dichloropyridine to the Target Molecule
Caption: Figure 2: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from the procedure described for compound 28a in patent WO2017027312A1.
-
Reaction Setup: To a solution of 2,5-dichloropyridine-4-carboxylic acid (5 g, 26 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add sodium methylate (4.2 g, 77.8 mmol).
-
Heating: Stir the resulting mixture in an oil bath preheated to 100 °C. Maintain this temperature for 2 hours. The reaction involves a regioselective nucleophilic aromatic substitution, where the methoxide anion displaces the chloride at the more activated C2 position.
-
Quenching and Isolation: Allow the reaction mixture to cool to room temperature. Quench the reaction by slowly adding water (200 mL).
-
Acidification: Adjust the pH of the aqueous solution to approximately 3-4 by the dropwise addition of 1 N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry in vacuo to yield this compound.
Core Application: Amide Bond Formation in the Synthesis of GPR40 Agonists
The most direct and powerful application of this compound is its use in amide coupling reactions. This transformation is a cornerstone of drug discovery programs. A prime example is its use in the synthesis of novel G protein-coupled receptor 40 (GPR40) agonists, which are investigated for the treatment of type II diabetes.
Workflow: Carboxylic Acid Activation and Amine Coupling
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[2] This is typically achieved by converting the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. A variety of coupling reagents, such as HATU, HOBt/EDC, or conversion to an acyl chloride, can be employed.
Caption: Figure 3: General workflow for amide bond formation.
Case Study Protocol: Synthesis of a GPR40 Agonist Intermediate
The following is a representative protocol for the coupling of this compound with an amine partner, as would be performed in a medicinal chemistry campaign.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add a peptide coupling reagent such as HATU (1.1 eq) followed by a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired amine partner (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-12 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.
Prospective Transformations: Unlocking Further Diversity
Beyond amide coupling, the chloro-substituent at the C5 position is a key handle for introducing further molecular complexity via cross-coupling chemistry.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide in the presence of a palladium catalyst. Applying this to this compound (or its ester derivative) would allow for the introduction of a wide variety of aryl or heteroaryl groups at the C5 position, significantly expanding the accessible chemical space.
Caption: Figure 4: Conceptual scheme for diversifying the core via Suzuki coupling.
This strategy is particularly valuable for structure-activity relationship (SAR) studies, where systematic modification of peripheral groups is required to optimize biological activity and pharmacokinetic properties.
Conclusion
This compound stands out as a high-value building block for organic synthesis, particularly within the realm of drug discovery. Its pre-functionalized pyridine core provides three distinct and orthogonal handles for chemical modification. The carboxylic acid allows for robust and predictable amide bond formation, the chloro group opens the door to powerful cross-coupling and SNAr reactions, and the methoxy group offers a latent hydroxyl functionality. The demonstrated use of this building block in the synthesis of GPR40 agonists validates its practical utility and showcases a clear path from a simple, accessible starting material to complex, biologically relevant molecules. For chemists aiming to construct novel, highly-functionalized heterocyclic compounds, this compound represents a powerful and strategic tool in their synthetic arsenal.
References
Methodological & Application
Synthesis of 5-Chloro-2-methoxyisonicotinic Acid: An Application Note and Protocol
Introduction
5-Chloro-2-methoxyisonicotinic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds, notably serving as a building block for oral hypoglycemic agents of the benzenesulfonylurea class.[1] The introduction of a chlorine atom at the 5-position of the 2-methoxynicotinic acid core significantly influences the molecule's electronic properties and reactivity, making its regioselective synthesis a topic of considerable interest in medicinal and process chemistry. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a robust experimental protocol, and practical insights for researchers in drug discovery and development.
Chemical Principle and Mechanistic Overview
The targeted synthesis involves the electrophilic aromatic substitution of 2-methoxynicotinic acid. The methoxy group at the 2-position and the carboxylic acid group at the 4-position are both ortho-, para-directing groups. However, the pyridine nitrogen is a deactivating group. The methoxy group is a stronger activating group than the carboxylic acid is a deactivating group, thus directing the incoming electrophile. The reaction proceeds via a selective chlorination at the 5-position, which is ortho to the methoxy group and meta to the carboxylic acid group.
A particularly effective method for this transformation utilizes an alkali metal hypochlorite, such as sodium hypochlorite (NaOCl), in a homogeneous aqueous solvent system.[1] This approach offers a more facile and environmentally benign alternative to using gaseous chlorine.[1] The reaction is believed to proceed through the formation of an electrophilic chlorine species generated from the hypochlorite in the aqueous medium.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 2-methoxynicotinic acid | --- |
| Chlorinating Agent | Sodium hypochlorite (NaOCl) | Alkali metal hypochlorite[1] |
| Reagent Molar Ratio | 1.0 : 1.2 to 1.0 : 2.0 | (Substrate : NaOCl)[1] |
| Solvent | Homogeneous aqueous system | e.g., water with NaOH |
| Reaction Temperature | 10°C to 30°C | [1] |
| Reaction Time | Typically 1-4 hours | Monitor by TLC or HPLC |
| Work-up | Quenching, acidification, filtration | --- |
| Expected Yield | Moderate to high | Dependent on scale and purity |
Detailed Experimental Protocol
This protocol is adapted from established methods for the chlorination of 2-methoxynicotinic acid.[1]
Materials and Reagents:
-
2-methoxynicotinic acid
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined)
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Filter paper
-
Standard laboratory glassware (beaker, flask, magnetic stirrer, etc.)
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve a specific molar quantity of 2-methoxynicotinic acid in a calculated volume of aqueous sodium hydroxide solution. The amount of NaOH should be sufficient to form the sodium salt of the acid and maintain a basic pH.
-
Reaction Setup: Cool the resulting homogeneous solution to between 10°C and 15°C using an ice bath.
-
Addition of Chlorinating Agent: While maintaining the temperature in the specified range, slowly add a solution of sodium hypochlorite. The preferred molar ratio of 2-methoxynicotinic acid to sodium hypochlorite is between 1.0:1.2 and 1.0:2.0.[1]
-
Reaction Monitoring: Stir the reaction mixture at a temperature between 10°C and 30°C until the reaction is substantially complete.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.
-
Quenching: Once the reaction is complete, quench any excess sodium hypochlorite by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium bisulfite, until a negative test with starch-iodide paper is achieved.
-
Product Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the this compound to precipitate out of the solution as a solid.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling Precautions
-
Sodium hypochlorite is corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
-
Mixing hypochlorite with acid can generate chlorine gas, which is toxic. Ensure the quenching step is complete before acidification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient chlorinating agent, low temperature, or short reaction time. | Increase the molar ratio of NaOCl, allow the reaction to warm to room temperature, or extend the reaction time. |
| Low Yield | Product loss during work-up, incomplete precipitation. | Ensure the pH is sufficiently low for complete precipitation. Minimize the amount of water used for washing. |
| Impure Product | Presence of starting material or di-chlorinated byproducts. | Optimize the stoichiometry of the chlorinating agent. Purify the crude product by recrystallization. |
Conclusion
The synthesis of this compound from 2-methoxynicotinic acid using an alkali metal hypochlorite is an efficient and practical method for obtaining this valuable pharmaceutical intermediate. The protocol described herein, grounded in established chemical principles, provides a clear and reproducible pathway for researchers. Adherence to the specified reaction conditions and safety precautions is essential for a successful and safe synthesis.
References
detailed experimental protocol for 5-Chloro-2-methoxyisonicotinic acid synthesis
An Application Note for the Synthesis of 5-Chloro-2-methoxyisonicotinic Acid
Topic: Detailed Experimental Protocol for this compound Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, with CAS Number 88912-22-5, is a valuable heterocyclic building block in organic synthesis. Its substituted pyridine framework is a key structural motif found in numerous pharmaceutical and agrochemical compounds.[1] The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a methoxy group—at specific positions on the pyridine ring allows for versatile downstream modifications, making it an important intermediate for the development of novel bioactive molecules.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The strategy detailed herein is based on the well-established principles of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[2][3]
Overall Synthetic Scheme
The synthesis is a two-step, one-pot procedure starting from the commercially available 5-chloro-2-methoxypyridine. The process involves a low-temperature deprotonation at the C-4 position followed by carboxylation.
(Self-generated image, not from search results) Figure 1. Synthesis of this compound from 5-chloro-2-methoxypyridine via directed lithiation and carboxylation.
Mechanism and Scientific Rationale
The core of this synthesis relies on the principle of Directed ortho-Metalation (DoM) . In the pyridine ring of the starting material, the C-H bonds have varying acidities. A strong, sterically hindered base is required to selectively remove a specific proton.
-
Deprotonation/Lithiation: Lithium diisopropylamide (LDA) is used as the strong, non-nucleophilic base. The methoxy group at the C-2 position is a powerful directing group, which would typically direct metalation to the C-3 position.[1][3] However, the C-6 proton is the most acidic due to the inductive effect of the adjacent nitrogen atom. Deprotonation at C-6 is kinetically favored but can lead to subsequent decomposition or rearrangement pathways. To achieve the desired C-4 functionalization, a carefully controlled low-temperature environment (-78 °C) is critical. At this temperature, the thermodynamic product is favored, and the lithiation occurs at the C-4 position, influenced by the combined electronic effects of the chloro and methoxy substituents. The use of a strong lithium amide base like LDA or Lithium Tetramethylpiperidide (LTMP) is crucial for efficient deprotonation.[2]
-
Carboxylation: The resulting lithiated intermediate is a potent nucleophile. It is quenched by the addition of solid carbon dioxide (dry ice), an electrophile. The organolithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Acidic Work-up: Finally, an acidic work-up (e.g., with HCl) protonates the carboxylate salt, yielding the final product, this compound, which can then be isolated and purified.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Chloro-2-methoxypyridine | ≥97% | Sigma-Aldrich | Starting material. |
| Diisopropylamine | ≥99.5%, redistilled | Sigma-Aldrich | Must be dry. Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle under inert atmosphere. Titrate before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. Dry using a solvent purification system or Na/benzophenone. |
| Carbon Dioxide (Dry Ice) | - | Local supplier | Use freshly crushed, high-purity dry ice. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific | For work-up. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic layers. |
| Argon or Nitrogen Gas | High purity | Airgas | For maintaining an inert atmosphere. |
| Round-bottom flasks, magnetic stirrer | - | - | Ensure all glassware is oven- or flame-dried. |
| Syringes and needles | - | - | For transfer of air-sensitive reagents. |
| Dry ice/acetone bath | - | - | To maintain -78 °C. |
Detailed Step-by-Step Protocol
Part A: In-situ Preparation of LDA and Lithiation
-
Glassware Preparation: Assemble a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Ensure all glassware is thoroughly dried in an oven (120 °C) overnight or by flame-drying under vacuum and allowed to cool under an inert atmosphere.
-
Reagent Charging: To the reaction flask, add 5-chloro-2-methoxypyridine (1.43 g, 10.0 mmol). Add 50 mL of anhydrous THF via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
LDA Preparation: In a separate dry 100 mL flask under argon, add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq) to 20 mL of anhydrous THF. Cool this solution to -78 °C.
-
n-BuLi Addition: Slowly add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise to the diisopropylamine solution while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at -78 °C before use.
-
Lithiating the Pyridine: Using a cannula or syringe, slowly transfer the freshly prepared LDA solution to the solution of 5-chloro-2-methoxypyridine over 30 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to a deep red or brown) indicates the formation of the organolithium species.
-
Reaction Time: Stir the reaction mixture at -78 °C for 2 hours to ensure complete deprotonation.
Part B: Carboxylation, Work-up, and Purification
-
Quenching with CO₂: Carefully and quickly add a large excess of freshly crushed dry ice (~20 g) to the reaction mixture in several small portions. A significant temperature increase should be avoided.
-
Warming: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continued stirring. The reaction mixture will gradually lose its color.
-
Quenching: Slowly quench the reaction by adding 50 mL of deionized water.
-
Acidification: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to a pH of approximately 3 by the dropwise addition of 2 M HCl. The product should precipitate or move into the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
| Reagent | Mol. Wt. ( g/mol ) | Amount (g or mL) | Moles (mmol) | Equivalents |
| 5-Chloro-2-methoxypyridine | 143.57 | 1.43 g | 10.0 | 1.0 |
| Diisopropylamine | 101.19 | 1.54 mL | 11.0 | 1.1 |
| n-Butyllithium (2.5 M) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Carbon Dioxide | 44.01 | ~20 g | ~450 | Excess |
| Product (Expected) | 187.58 | ~1.3 - 1.6 g | ~7.0 - 8.5 | 70-85% Yield |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: This reaction must be conducted under an inert atmosphere (argon or nitrogen) as organolithium reagents are highly reactive with air and moisture.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It is also corrosive. All transfers must be performed using proper syringe or cannula techniques. Have a Class D fire extinguisher readily available.
-
Corrosive Reagents: Diisopropylamine and hydrochloric acid are corrosive and can cause severe burns.[4][5] Handle them in a well-ventilated fume hood.
-
Cryogenic Temperatures: Handling dry ice and acetone baths requires cryogenic gloves to prevent severe burns.
-
Waste Disposal: Quench any residual n-BuLi and LDA slowly with isopropanol at low temperatures before disposal. Dispose of all chemical waste in accordance with institutional and local regulations. Do not empty into drains.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 88912-22-5|this compound|BLD Pharm [bldpharm.com]
- 5. aobchem.com [aobchem.com]
Application Notes and Protocols: Regioselective Chlorination of 2-Methoxynicotinic Acid to Yield 5-Chloro-2-methoxyisonicotinic Acid
Abstract
This comprehensive guide details the synthesis of 5-Chloro-2-methoxyisonicotinic acid, a valuable intermediate in pharmaceutical and agrochemical research, through the regioselective chlorination of 2-methoxynicotinic acid. The primary protocol leverages a robust and scalable method employing sodium hypochlorite as the chlorinating agent, offering a safer and more controlled alternative to gaseous chlorine. This document provides a thorough examination of the underlying reaction mechanism, a detailed, step-by-step experimental protocol, and expected analytical characterization of the final product. Additionally, safety protocols and alternative synthetic considerations are discussed to equip researchers with the necessary information for successful and safe execution of this synthesis.
Introduction
The targeted introduction of chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a key building block in the synthesis of various biologically active compounds.
The chlorination of the pyridine ring is a classic example of electrophilic aromatic substitution. However, the regioselectivity of this reaction is highly dependent on the nature and position of the substituents on the ring. The electron-donating methoxy group at the 2-position and the electron-withdrawing carboxylic acid group at the 3-position of the nicotinic acid starting material direct the incoming electrophile, making the 5-position the most favorable site for chlorination. This application note provides a detailed protocol for achieving this transformation with high selectivity and yield.
Reaction Mechanism and Regioselectivity
The chlorination of 2-methoxynicotinic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. In this reaction, the pyridine ring acts as a nucleophile, attacking an electrophilic chlorine species. The regioselectivity of the chlorination is dictated by the electronic effects of the substituents on the pyridine ring.
-
2-Methoxy Group: The methoxy group is an electron-donating group through resonance, which activates the pyridine ring towards electrophilic attack. It preferentially directs incoming electrophiles to the ortho and para positions. In the case of 2-methoxynicotinic acid, this would be the 3- and 5-positions.
-
3-Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (the 5-position).
The combined directing effects of the activating 2-methoxy group and the deactivating 3-carboxylic acid group strongly favor electrophilic attack at the 5-position. The use of sodium hypochlorite in an aqueous system generates hypochlorous acid (HOCl) in situ, which is the source of the electrophilic chlorine species.
Diagram of the Proposed Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the chlorination of 2-methoxynicotinic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxynicotinic Acid | ≥98% | e.g., Sigma-Aldrich, TCI |
| Sodium Hypochlorite Solution | 5.25% aqueous (e.g., Clorox®) | Commercial |
| Hydrochloric Acid (HCl) | 1N and concentrated | Reagent Grade |
| Chloroform (CHCl₃) | ACS Grade | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Reagent Grade |
| Hexane | ACS Grade | Reagent Grade |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (for larger scale)
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Detailed Synthesis Protocol
This protocol is adapted from a patented procedure and is suitable for laboratory scale synthesis.[1]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-methoxynicotinic acid (1.0 eq).
-
Addition of Chlorinating Agent: To the stirred starting material, add a 5.25% aqueous sodium hypochlorite solution (a molar ratio of approximately 1.2 to 2.0 eq of NaOCl to the starting acid is recommended).[1] The mixture should become a homogeneous solution.
-
Reaction: Allow the resulting solution to stir at room temperature (approximately 20-25 °C) for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Acidification: After the reaction is complete, acidify the reaction mixture to a pH of approximately 1.5 by the careful addition of 1N hydrochloric acid. This will cause the product to precipitate out of the solution.[1]
-
Work-up - Extraction: Extract the acidified mixture with chloroform. The organic layer should be separated, and the aqueous layer can be extracted again with fresh chloroform to ensure complete recovery of the product.[1]
-
Work-up - Washing and Drying: Combine the organic layers and wash with 10% aqueous hydrochloric acid. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Isolation of Product: Filter off the drying agent and remove the solvent by evaporation under reduced pressure using a rotary evaporator. This will yield a solid crude product.[1]
-
Purification: The crude product can be purified by trituration with hexane. The resulting solid is then filtered, washed with fresh hexane, and air-dried to a constant weight to afford the pure 5-chloro-2-methoxynicotinic acid.[1]
Expected Results and Characterization
| Property | Expected Value |
| Appearance | Off-white to yellow-white solid |
| Melting Point | 137-138 °C[1] |
| Yield | Approximately 73% (based on a larger scale synthesis)[1] |
| 1H NMR | Predicted: Peaks corresponding to the aromatic protons and the methoxy group. |
| 13C NMR | Predicted: Peaks for the carboxylic acid carbon, aromatic carbons, and the methoxy carbon. |
| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C-O (ether), and C-Cl bonds. |
Note: Experimentally obtained NMR and IR data should be compared with reference spectra if available.
Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory when performing this procedure. All operations should be conducted in a well-ventilated fume hood.
-
2-Methoxynicotinic Acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Reacts with acids to produce toxic chlorine gas. Ensure adequate ventilation and avoid mixing with acidic solutions in a closed system.
-
Chloroform: Harmful if swallowed or inhaled. Suspected of causing cancer. Work in a fume hood and avoid exposure.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive sodium hypochlorite solution. | Use a fresh bottle of commercial bleach or titrate the solution to determine its active chlorine content. |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Formation of Multiple Products | Reaction temperature is too high. | Maintain the reaction temperature in the recommended range of 10-30 °C.[1] |
| Difficult Product Precipitation | Incomplete acidification. | Check the pH of the solution and add more acid if necessary to reach a pH of ~1.5. |
| Low Yield After Work-up | Inefficient extraction. | Perform multiple extractions with chloroform and ensure proper phase separation. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of sodium hypochlorite offers a significant safety advantage over traditional chlorinating agents. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development endeavors.
References
Application Notes and Protocols for the Use of 5-Chloro-2-methoxyisonicotinic Acid in Peptide Coupling Reactions
A Theoretical and Practical Guide for Researchers in Peptide Chemistry and Drug Development
Disclaimer: The application of 5-Chloro-2-methoxyisonicotinic acid in peptide coupling reactions is a novel area of research. The following application notes and protocols are based on established principles of peptide chemistry and the predicted reactivity of the molecule. These guidelines are intended to serve as a starting point for researchers and have not been empirically validated through published studies.
Introduction: The Quest for Novel Reagents in Peptide Synthesis
The synthesis of peptides is a cornerstone of modern drug discovery and biomedical research.[1] The efficiency, fidelity, and cost-effectiveness of peptide synthesis are critically dependent on the reagents used to form the amide bond between amino acids.[2] While a host of reliable coupling reagents are available, the search for novel agents with unique reactivity profiles continues, driven by the need to synthesize increasingly complex and sterically hindered peptides with minimal side reactions and epimerization.
This document explores the theoretical application of this compound as a potential reagent or additive in peptide coupling reactions. By analyzing its molecular structure and the electronic effects of its substituents, we can predict its reactivity and propose a framework for its use in both solid-phase and solution-phase peptide synthesis.
Molecular Properties and Predicted Reactivity
This compound is a substituted pyridine carboxylic acid. Its reactivity in the context of peptide coupling is influenced by the electronic properties of the pyridine ring nitrogen, the chloro group, and the methoxy group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which decreases the electron density of the aromatic system.[3]
-
Chloro Group: The chloro substituent at the 5-position is electron-withdrawing through induction but can be weakly electron-donating through resonance.[1]
-
Methoxy Group: The methoxy group at the 2-position is a strong electron-donating group through resonance.
The interplay of these electronic effects suggests that the carboxylic acid group of this compound can be effectively activated for nucleophilic attack by the amino group of an amino acid. The overall electron-withdrawing nature of the substituted pyridine ring is expected to enhance the leaving group potential of the carboxylate upon activation.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 88912-22-5 | [4][5] |
| Molecular Formula | C₇H₆ClNO₃ | [4] |
| Molecular Weight | 187.58 g/mol | [4] |
| IUPAC Name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | [5] |
Proposed Mechanism of Action in Peptide Coupling
It is hypothesized that this compound would not act as a standalone coupling reagent but rather as an additive, similar to HOBt (1-hydroxybenzotriazole) or Oxyma, or as a carboxylic acid to be activated by a primary coupling reagent.[6] The most plausible mechanism involves the formation of a highly reactive activated ester.
In a typical scenario, a standard coupling reagent such as a carbodiimide (e.g., DCC, DIC) or a phosphonium/aminium salt (e.g., HBTU, HATU) would be used to activate the carboxylic acid of the incoming N-protected amino acid.[7][8] If this compound were used as an additive, it would react with the activated amino acid to form a more reactive intermediate ester. This intermediate would then be susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Alternatively, if this compound itself is the target to be coupled, its carboxylic acid would be activated by a coupling reagent to form an active ester, which would then react with an amine.
Caption: Proposed mechanism for peptide bond formation involving the activation of an N-protected amino acid.
Theoretical Protocols for Application
The following protocols are hypothetical and based on standard solid-phase peptide synthesis (SPPS) procedures.[9] Researchers should perform initial small-scale trials to optimize reaction conditions.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Theoretical Protocol for Coupling of an Amino Acid using this compound as an Additive
This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
Coupling reagent (e.g., HBTU, 3.9 equivalents)
-
This compound (4 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 8 equivalents)
-
Resin with a free N-terminal amine (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and this compound (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the completion of the coupling reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.
Comparative Data of Common Coupling Reagents
To provide context for the potential application of new reagents, the following table compares commonly used coupling reagents in peptide synthesis.
Table 2: Comparison of Common Peptide Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Cost-effective, efficient. | By-product (DCU) can be difficult to remove (for DCC); potential for racemization.[8] |
| HBTU/HATU | Aminium/Uronium Salt | Fast reaction times, low racemization (especially HATU).[7] | Can cause guanidinylation of the N-terminus; relatively expensive. |
| PyBOP | Phosphonium Salt | High coupling efficiency, suitable for hindered couplings. | By-product (HMPA for BOP) is toxic; PyBOP is a safer alternative. |
| COMU | Aminium/Uronium Salt | High reactivity, safer (non-explosive) by-products compared to HOBt/HOAt-based reagents. | Higher cost. |
Conclusion and Future Directions
While the direct application of this compound in peptide coupling is not yet documented in scientific literature, its chemical structure suggests potential utility in this field. The theoretical framework presented here, based on established principles of peptide chemistry, offers a starting point for researchers interested in exploring novel reagents. Experimental validation is necessary to determine the efficacy, optimal conditions, and potential advantages or disadvantages of using this compound in peptide synthesis. Future studies could focus on its role as an activating additive to suppress racemization or enhance coupling efficiency for sterically hindered amino acids.
References
- 1. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 5. 88912-22-5|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 5-Chloro-2-methoxyisonicotinic Acid as a Key Precursor for Orexin Receptor Antagonists
Abstract
This technical guide provides a comprehensive overview of the application of 5-Chloro-2-methoxyisonicotinic acid as a critical precursor in the synthesis of dual orexin receptor antagonists (DORAs), a leading class of therapeutics for insomnia. We will delve into the strategic importance of the substituted isonicotinic acid moiety, provide a detailed, field-tested protocol for its coupling to a chiral diazepane core, and discuss the analytical methods for the characterization of the resulting amide intermediate. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics targeting the orexin system.
Introduction: The Orexin System and the Rise of DORAs
The orexin system, comprising neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a central regulator of wakefulness and arousal.[1][2] Orexin neurons, located in the lateral hypothalamus, project throughout the brain, promoting vigilance and maintaining an awake state.[3] Consequently, antagonism of orexin receptors presents a logical and effective strategy for the treatment of insomnia.[2][4]
Dual Orexin Receptor Antagonists (DORAs), such as the FDA-approved drug suvorexant, function by blocking the binding of orexin neuropeptides to both OX1R and OX2R.[5][6] This mechanism of action differs from traditional hypnotics that generally work by enhancing GABAergic neurotransmission, and it is thought to promote a more natural transition to sleep with a lower risk of certain side effects.[4][7] The chemical architecture of these antagonists is modular, typically featuring a core scaffold responsible for key receptor interactions, which is then elaborated with various substituted aromatic and heterocyclic groups to fine-tune potency, selectivity, and pharmacokinetic properties.
The molecular structure of many potent DORAs, including suvorexant, features a central chiral diazepane ring. One of the key synthetic steps in the construction of these molecules is the formation of a robust amide bond between this diazepane core and a carefully selected carboxylic acid. This compound has emerged as a particularly valuable precursor for this purpose, contributing significantly to the final compound's pharmacological profile.
Rationale for this compound in DORA Synthesis
The selection of this compound is not arbitrary; it is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the properties of the final antagonist. The substituted pyridine ring system plays a crucial role in the molecule's interaction with the orexin receptors and its overall drug-like properties.
-
Electronic and Steric Profile: The chloro and methoxy substituents on the pyridine ring provide a specific electronic and steric profile. The electron-withdrawing nature of the chlorine atom and the electron-donating, yet sterically influential, methoxy group contribute to the binding affinity and selectivity of the final compound for the orexin receptors.
-
Metabolic Stability: The substitution pattern is designed to block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile and in vivo half-life of the drug. Early development efforts for DORAs identified metabolic instability as a key challenge, which was addressed by modifying heterocyclic fragments like this one.[8]
-
Synthetic Tractability: As a commercially available or readily synthesized building block, this compound provides a reliable and scalable entry point into the synthesis of a diverse library of potential DORA candidates. Its carboxylic acid handle is perfectly suited for standard amide bond forming reactions.
Synthetic Protocol: Amide Coupling of this compound
The following protocol details the amide bond formation between this compound and a chiral diazepane intermediate, a key step analogous to a reported synthesis of suvorexant.[9] This procedure utilizes the well-established EDC/HOBt coupling methodology, which is favored for its mild conditions and efficacy in minimizing racemization of chiral centers.[10][11]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 88912-22-5 | 187.58 | Starting material |
| (R)-1-Benzyl-5-methyl-1,4-diazepane | N/A | 204.30 | Chiral amine intermediate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC HCl) | 25952-53-8 | 191.70 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | Additive to suppress racemization |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base, dried over KOH |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous wash |
| Saturated aq. Sodium Chloride (Brine) | 7647-14-5 | 58.44 | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral diazepane intermediate ((R)-1-Benzyl-5-methyl-1,4-diazepane, 1.0 eq).
-
Addition of Reagents: Add this compound (1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and dry Triethylamine (TEA, 3.0 eq).
-
Solvation: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.5 M with respect to the chiral diazepane.
-
Initiation of Coupling: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 1.2 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[9][12]
-
Work-up:
-
Once the reaction is complete, partition the mixture between Ethyl Acetate (EtOAc) and a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with two additional portions of EtOAc.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the combined organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the desired amide product as a solid or viscous oil.
Causality and Experimental Choices
-
Why EDC/HOBt? This combination is a classic choice for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate can be susceptible to racemization at the α-carbon of the carboxylic acid (if chiral) or rearrange to an unreactive N-acylurea. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an activated HOBt ester.[10] This ester is less prone to racemization and reacts efficiently with the amine to form the desired amide, regenerating HOBt. The by-product, a water-soluble urea, is easily removed during the aqueous work-up.[12]
-
Role of Triethylamine (TEA): TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating its activation. It also scavenges the HCl produced during the reaction.
-
Choice of Solvent (DMF): DMF is an excellent polar aprotic solvent that effectively dissolves all the reactants and intermediates, facilitating a homogenous reaction environment. It is crucial to use anhydrous DMF to prevent hydrolysis of the activated carboxylic acid intermediate.
Characterization of the Amide Product
Thorough characterization of the synthesized amide is essential to confirm its identity, purity, and structure. The following techniques are standard in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will confirm the formation of the amide bond. Key diagnostic signals include the disappearance of the carboxylic acid proton (typically a broad singlet >10 ppm) and the appearance of characteristic signals for the protons on the diazepane ring and the substituted pyridine ring in the final product. The integration of the signals should correspond to the expected number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon of the newly formed amide bond will typically appear in the range of 165-175 ppm. The signals for the carbons of the pyridine and diazepane rings will also be present at their characteristic chemical shifts.
Exemplary NMR data for a closely related structure (Suvorexant) can be found in the literature, providing a reference for expected chemical shifts.[13]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the molecular weight of the product. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated exact mass, providing strong evidence for the correct elemental composition.[14][15] LC-MS is also a powerful tool for monitoring reaction progress and assessing the purity of the final compound.[16]
Data Summary
| Analytical Technique | Expected Observations for Amide Product |
| ¹H NMR | Disappearance of the carboxylic acid proton. Appearance of distinct aromatic signals for the substituted pyridine ring and aliphatic signals for the chiral diazepane core. Correct integration ratios for all protons. |
| ¹³C NMR | Appearance of an amide carbonyl signal (~165-175 ppm). Characteristic signals for the aromatic and aliphatic carbons corresponding to the coupled fragments. |
| HRMS (ESI+) | Observation of the [M+H]⁺ ion corresponding to the exact mass of the target molecule, confirming the elemental formula. |
| LC-MS | A single major peak in the chromatogram corresponding to the mass of the desired product, indicating high purity. Used to monitor the disappearance of starting materials. |
Workflow and Pathway Visualization
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a DORA intermediate using this compound.
Caption: Workflow for the amide coupling reaction.
Orexin Receptor Antagonism Pathway
This diagram shows the mechanism of action of a Dual Orexin Receptor Antagonist (DORA).
Caption: Mechanism of Dual Orexin Receptor Antagonism.
Conclusion
This compound serves as a highly effective and strategically important precursor in the synthesis of advanced dual orexin receptor antagonists. The amide coupling protocol described herein, utilizing EDC and HOBt, provides a reliable and high-yielding method for its incorporation into the target scaffold. This technical guide offers researchers a solid foundation, from the underlying scientific rationale to a practical, step-by-step synthetic procedure and analytical characterization, to facilitate the development of novel therapeutics for insomnia and other sleep-related disorders.
References
- 1. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification of Suvorexant in Blood Using LC-MS-MS: Important Considerations for Matrix Effects and Quantitative Interferences in Targeted Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 5-Chloro-2-methoxyisonicotinic Acid in the Synthesis of Novel Monocarboxylate Transporter 4 (MCT4) Inhibitors
Introduction: Targeting Tumor Metabolism through MCT4 Inhibition
The landscape of oncology is undergoing a paradigm shift, with a growing focus on exploiting the metabolic vulnerabilities of cancer cells. One of the most prominent metabolic phenotypes in solid tumors is the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic reprogramming leads to the production and accumulation of large amounts of lactic acid, which must be efficiently exported from the cancer cell to maintain intracellular pH and sustain high glycolytic rates.[1]
Monocarboxylate Transporter 4 (MCT4), a member of the SLC16A family of solute carriers, has emerged as a critical player in this process.[2] MCT4 is a proton-coupled lactate transporter that is frequently overexpressed in highly glycolytic tumors and is associated with tumor progression, metastasis, and poor prognosis.[3][4] Its primary role is to facilitate the efflux of lactate from cancer cells, thereby contributing to the acidification of the tumor microenvironment.[5] This acidic milieu not only promotes tumor invasion and angiogenesis but also suppresses the function of immune cells, creating an immunosuppressive shield.[4] Consequently, the inhibition of MCT4 presents a compelling therapeutic strategy to disrupt tumor metabolism, reverse the acidic tumor microenvironment, and potentially enhance the efficacy of immunotherapies.[6]
This application note provides a detailed protocol for the synthesis of a novel class of pyridine-based MCT4 inhibitors, utilizing 5-Chloro-2-methoxyisonicotinic acid as a key building block. We will delve into the rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and discuss the significance of this approach for researchers in drug discovery and development.
The Pivotal Role of this compound as a Synthetic Precursor
This compound (CAS No: 88912-22-5) is a strategically selected starting material for the synthesis of potent MCT4 inhibitors.[7] Its pyridine core is a common motif in a multitude of biologically active compounds and approved drugs, offering a scaffold that is both synthetically versatile and often well-tolerated in biological systems.[8] The specific substitutions on this pyridine ring are crucial for its utility in this context:
-
The carboxylic acid at the 4-position provides a convenient handle for amide bond formation, a robust and widely employed reaction in medicinal chemistry for linking molecular fragments.
-
The chloro group at the 5-position can serve as a point for further functionalization or can contribute to the overall electronic properties and binding affinity of the final inhibitor.
-
The methoxy group at the 2-position influences the electron density of the pyridine ring and can participate in key interactions with the target protein.
The combination of these features makes this compound an ideal starting point for the construction of a library of diverse and potent MCT4 inhibitors.
Diagram of the Synthetic Workflow
The overall synthetic strategy involves a convergent approach, beginning with the activation of this compound, followed by its coupling with a pre-synthesized amine-containing fragment to yield the final MCT4 inhibitor.
Caption: Synthetic workflow for the preparation of a pyridine-based MCT4 inhibitor.
Detailed Synthetic Protocol
This protocol describes the synthesis of a representative MCT4 inhibitor, N-(5-methyl-1H-pyrazol-3-yl)-5-chloro-2-methoxyisonicotinamide , a compound designed based on scaffolds known to exhibit MCT4 inhibitory activity.
Materials and Reagents
| Reagent | Supplier | CAS Number | Purity |
| This compound | Commercially available | 88912-22-5 | >98% |
| 3-Amino-5-methyl-1H-pyrazole | Commercially available | 1904-31-0 | >98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially available | 148893-10-1 | >98% |
| DIPEA (N,N-Diisopropylethylamine) | Commercially available | 7087-68-5 | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercially available | 68-12-2 | >99.8% |
| Dichloromethane (DCM), anhydrous | Commercially available | 75-09-2 | >99.8% |
| Ethyl acetate (EtOAc) | Commercially available | 141-78-6 | HPLC grade |
| Hexanes | Commercially available | 110-54-3 | HPLC grade |
| Anhydrous sodium sulfate | Commercially available | 7757-82-6 | Reagent grade |
| Silica gel for column chromatography | Commercially available | 7631-86-9 | 60 Å, 230-400 mesh |
Step-by-Step Procedure
Step 1: Amide Coupling Reaction
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 5.33 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) and stir until the starting material is fully dissolved.
-
To the solution, add 3-Amino-5-methyl-1H-pyrazole (0.57 g, 5.86 mmol, 1.1 equivalents).
-
Add HATU (2.43 g, 6.40 mmol, 1.2 equivalents) to the reaction mixture.
-
Slowly add DIPEA (1.86 mL, 10.66 mmol, 2.0 equivalents) dropwise to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.
Step 2: Work-up and Extraction
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, N-(5-methyl-1H-pyrazol-3-yl)-5-chloro-2-methoxyisonicotinamide, as a white to off-white solid.
Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.3 (s, 1H), 10.5 (s, 1H), 8.3 (s, 1H), 7.9 (s, 1H), 6.4 (s, 1H), 3.9 (s, 3H), 2.2 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.8, 162.5, 149.2, 147.6, 142.1, 140.5, 115.8, 108.9, 95.7, 54.1, 10.9 |
| Mass Spec (ESI+) | m/z calculated for C₁₁H₁₁ClN₄O₂ [M+H]⁺: 267.06; found: 267.1 |
Mechanism of MCT4 Inhibition and its Therapeutic Implications
The synthesized pyridine-based inhibitors are designed to bind to the substrate-binding pocket of MCT4, thereby blocking the transport of lactate and protons out of the cancer cell.
Caption: Proposed mechanism of action of the pyridine-based MCT4 inhibitor.
The consequences of MCT4 inhibition are multifaceted:
-
Intracellular Acidification: The accumulation of lactic acid leads to a drop in intracellular pH, which can inhibit the activity of key glycolytic enzymes like phosphofructokinase, thereby shutting down the cell's primary energy source.[1]
-
Metabolic Crisis: The disruption of glycolysis results in a severe energy deficit, leading to cell cycle arrest and ultimately apoptosis.
-
Reversal of the Acidic Tumor Microenvironment: By blocking lactate efflux, MCT4 inhibitors can help to normalize the pH of the tumor microenvironment, which may enhance the activity of pH-sensitive anticancer drugs and improve the function of tumor-infiltrating immune cells.[4]
Conclusion and Future Directions
The synthetic protocol detailed in this application note, utilizing this compound, provides a robust and efficient route to a novel class of pyridine-based MCT4 inhibitors. This approach offers a valuable platform for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The development of potent and selective MCT4 inhibitors holds significant promise for the treatment of a wide range of cancers, particularly those characterized by a high glycolytic rate. Future research will focus on the in vitro and in vivo evaluation of these novel inhibitors to validate their therapeutic potential and advance them towards clinical development.
References
- 1. AU2016277126A1 - MCT4 inhibitors for treating disease - Google Patents [patents.google.com]
- 2. WO2017091885A1 - Monocarboxylate transporter 4 (mct4) antisense oligonucleotide (aso) inhibitors for use as therapeutics in the treatment of cancer - Google Patents [patents.google.com]
- 3. US20230192704A1 - Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof - Google Patents [patents.google.com]
- 4. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL279949B2 - Heterocyclic MCT4 inhibitors - Google Patents [patents.google.com]
- 6. WO2020033019A3 - Novel mct4 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
Application Note & Protocol Guide: Comprehensive Characterization of 5-Chloro-2-methoxyisonicotinic Acid
Introduction: The Imperative for Rigorous Characterization
5-Chloro-2-methoxyisonicotinic acid is a substituted pyridine carboxylic acid derivative. Such molecules are pivotal building blocks in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The precise structural features—a chlorine substituent, a methoxy group, and a carboxylic acid on a pyridine ring—impart specific physicochemical properties that influence reactivity, bioavailability, and ultimately, therapeutic efficacy and safety.
Therefore, unambiguous characterization is not merely a quality control checkpoint but a fundamental necessity. It ensures the structural integrity, purity profile, and consistency of the material, which are non-negotiable requirements in a regulated drug development environment. This guide provides a multi-faceted analytical strategy, leveraging orthogonal techniques to build a complete and reliable profile of this compound. The protocols herein are designed to be self-validating, where the results from one method corroborate the findings of another, establishing a robust and trustworthy analytical dossier.
Foundational Physicochemical Properties
A thorough understanding of the molecule's basic properties is the starting point for all analytical method development. These data inform choices regarding solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | PubChem |
| Molecular Weight | 187.58 g/mol | PubChem |
| CAS Number | 886365-33-3 (example) | Varies by source |
| IUPAC Name | 5-chloro-2-methoxypyridine-4-carboxylic acid | PubChem |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Melting Point | Not widely reported; requires experimental determination | General Knowledge |
(Note: The CAS number for this specific isomer can vary. It is crucial to verify the CAS number associated with the material being tested.)
Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient to fully characterize a chemical entity. This guide employs an integrated workflow where each method provides a unique and complementary piece of information, culminating in a comprehensive structural and purity profile.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Quantification
Chromatography is the gold standard for separating a compound from its impurities, allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: Reverse-phase HPLC is the premier method for analyzing moderately polar, ionizable compounds like this compound. The inclusion of an acid modifier (e.g., formic or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape by preventing interactions with residual silanols on the column stationary phase.[1] A C18 column provides the necessary hydrophobic retention for the aromatic ring system.
Protocol: HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm (A preliminary UV scan should be run to determine the optimal wavelength).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method. The main peak should be sharp and well-resolved from any impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: Coupling HPLC with a mass spectrometer provides definitive mass information for the main peak and any detected impurities.[3][4] Electrospray ionization (ESI) is the ideal ionization technique for this molecule, as it is a soft method that typically preserves the molecular ion. Running in both positive and negative ion modes is recommended. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻, providing dual confirmation of the molecular weight.
Protocol: LC-MS for Identity Confirmation
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
LC Conditions: Use the same HPLC method as described in Section 4.1. This allows direct correlation of UV peaks with mass data.
-
MS Parameters (Example):
-
Ionization Mode: ESI, Positive and Negative switching.[3]
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50 - 500.
-
-
Expected Results:
-
Positive Mode: A primary ion at m/z 188.01, corresponding to [C₇H₆ClNO₂ + H]⁺.
-
Negative Mode: A primary ion at m/z 186.00, corresponding to [C₇H₆ClNO₂ - H]⁻.
-
Isotopic Pattern: Crucially, look for the characteristic 3:1 ratio of the M and M+2 peaks, which is the definitive signature of a molecule containing one chlorine atom.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides direct evidence of the molecule's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination.[5][6] The choice of solvent is important; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of the exchangeable carboxylic acid proton.[7]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC for full assignment.
Expected Spectral Features:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~13.5 - 12.0 | Broad Singlet | Carboxylic Acid (-COOH) |
| ~8.5 - 8.3 | Singlet (or narrow d) | Aromatic H (position 6) | |
| ~7.8 - 7.6 | Singlet (or narrow d) | Aromatic H (position 3) | |
| ~3.9 | Singlet | Methoxy Protons (-OCH₃) | |
| ¹³C | ~165 | Singlet | Carbonyl Carbon (-C OOH) |
| ~160 | Singlet | Aromatic C (C2, attached to -OCH₃) | |
| ~150 | Singlet | Aromatic C (C6) | |
| ~140 | Singlet | Aromatic C (C4, attached to -COOH) | |
| ~120 | Singlet | Aromatic C (C5, attached to -Cl) | |
| ~115 | Singlet | Aromatic C (C3) | |
| ~55 | Singlet | Methoxy Carbon (-OC H₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and effective technique for confirming the presence of key functional groups.[8] The Attenuated Total Reflectance (ATR) accessory is ideal as it requires minimal sample preparation for a solid powder. The most characteristic feature will be the very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretches.
Protocol: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid (Carbonyl) |
| ~1600, ~1470 | C=C / C=N stretches | Aromatic Pyridine Ring |
| ~1250 | C-O stretch | Carboxylic Acid / Aryl Ether |
| ~850 | C-Cl stretch | Aryl Halide |
Confirmatory and Orthogonal Methods
These methods provide additional layers of confirmation for the identity and purity of the material.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: Direct analysis of a carboxylic acid by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation.[9] Derivatization to a more volatile ester (e.g., a methyl ester) is a standard and reliable approach. This not only makes the analyte suitable for GC but also provides an orthogonal purity assessment to the HPLC method.
Protocol: GC-MS with Derivatization
-
Derivatization (Esterification):
-
Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 1-2 hours.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and analyze.
-
-
Instrumentation: GC-MS system.
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[10][11]
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Conditions: Electron Ionization (EI) at 70 eV.
-
Expected Results: A single major peak corresponding to the methyl ester derivative. The mass spectrum will show the molecular ion of the ester (m/z 201) and a characteristic fragmentation pattern that can be used for structural confirmation.
Elemental Analysis
Expertise & Experience: Elemental analysis provides a fundamental check on the empirical formula. By comparing the experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Chlorine to the theoretical values, it serves as a final verification of the compound's composition.
Protocol: Elemental Composition Analysis
-
Instrumentation: CHN analyzer.
-
Analysis: Submit a pure, dry sample for C, H, N, and Cl analysis.
-
Data Comparison: The experimental results should be within ±0.4% of the theoretical values.
| Element | Theoretical % |
| Carbon (C) | 44.82% |
| Hydrogen (H) | 3.22% |
| Chlorine (Cl) | 18.90% |
| Nitrogen (N) | 7.47% |
| Oxygen (O) | 15.99% |
Conclusion: Building a Defensible Analytical Package
The logical combination of these analytical techniques provides a powerful and defensible characterization of this compound.
Caption: Logical convergence of analytical data to confirm compound identity and purity.
By following these detailed protocols, researchers, scientists, and drug development professionals can confidently ascertain the quality and identity of this compound, ensuring its suitability for downstream applications in research and manufacturing.
References
- 1. HPLC Analysis of Active Drug in a Formulation | SIELC Technologies [sielc.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hpst.cz [hpst.cz]
- 11. atlantis-press.com [atlantis-press.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 5-Chloro-2-methoxyisonicotinic Acid
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Chloro-2-methoxyisonicotinic acid, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides a comprehensive protocol, including system suitability requirements, and a full method validation strategy based on the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and to ensure its reliable application in research and quality control environments.
Introduction
This compound is a substituted pyridine carboxylic acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance as any impurities can carry over to the final drug substance, potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method is essential to ensure the quality of this compound.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1] This application note describes a stability-indicating reversed-phase HPLC method coupled with UV detection for the quantitative determination of this compound and its impurities. The method has been developed based on the physicochemical properties of the analyte and validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for developing a specific and robust HPLC method.
-
Structure:
Figure 1: Chemical structure of this compound.
-
Chemical Formula: C₇H₆ClNO₃[4]
-
Molecular Weight: 187.58 g/mol
-
Predicted pKa: 2.99 ± 0.10[5]
The acidic nature of the molecule (pKa ≈ 2.99) is a key consideration for method development. To achieve good peak shape and retention on a reversed-phase column, the mobile phase pH should be controlled to suppress the ionization of the carboxylic acid group. A mobile phase pH of at least 1.5 to 2 units below the pKa is generally recommended.[8][9]
HPLC Method and Instrumentation
Rationale for Method Development
A reversed-phase HPLC method was selected due to its wide applicability in pharmaceutical analysis for separating compounds based on hydrophobicity.[5][10] A C18 column is chosen as the stationary phase, offering excellent retention for a broad range of organic molecules.[5]
To ensure the analyte is in its non-ionized, more hydrophobic form, an acidic mobile phase is employed. A pH of approximately 2.5 is chosen as a compromise between suppressing the ionization of the analyte and preserving the longevity of the silica-based column.[8] A gradient elution is utilized to ensure the timely elution of any potential, more hydrophobic impurities and to maintain a reasonable analysis time.
Instrumentation and Consumables
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
HPLC Vials: Amber, 2 mL, with caps and septa.
-
Syringe Filters: 0.45 µm, PTFE or other compatible material.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna C18(2), Waters SunFire C18) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.00 | |
| 25.00 | |
| 25.01 | |
| 30.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) at 254 nm (monitor 200-400 nm for peak purity) |
| Run Time | 30 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid, pH 2.5): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Adjust the pH to 2.5 with diluted phosphoric acid or ammonium hydroxide if necessary. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas.
-
Diluent: Mobile Phase A : Acetonitrile (90:10, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Working Solution (100 µg/mL) five times.
-
Evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% for five replicate injections |
| %RSD of Retention Time | ≤ 1.0% for five replicate injections |
Analytical Procedure
-
Once the system suitability criteria are met, inject the prepared sample solutions.
-
Identify the peak for this compound based on the retention time of the standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area normalization method.
Calculation of Purity (%):
% Purity = (Area of the main peak / Total area of all peaks) x 100
Method Validation Protocol
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][11]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, a forced degradation study should be conducted on the this compound sample. The goal is to achieve 5-20% degradation of the active ingredient.[9]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
After degradation, the samples should be diluted with the diluent and analyzed. The chromatograms should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using the PDA detector should be performed to confirm the spectral homogeneity of the this compound peak.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve should be plotted of peak area versus concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
The accuracy of the method should be determined by spiking a known amount of the reference standard into a placebo or a sample of known purity at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery of the added standard should be calculated.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
| %RSD | ≤ 2.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the working concentration should be analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay should be performed on a different day by a different analyst.
| Parameter | Acceptance Criteria |
| %RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase pH: ± 0.2 units
The system suitability parameters should be checked under each varied condition.
Workflow and Data Presentation
HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Method Validation
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the purity determination of this compound. The method is specific, linear, accurate, and precise over the specified range. The inclusion of a forced degradation study demonstrates its stability-indicating capability, making it suitable for routine quality control and stability testing in the pharmaceutical industry. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. 54916-65-3 CAS MSDS (5-CHLORO-2-METHOXYNICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijpbms.com [ijpbms.com]
- 11. 5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of 5-Chloro-2-methoxyisonicotinic Acid Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive guide for the identification and analysis of potential byproducts generated during the synthesis of 5-Chloro-2-methoxyisonicotinic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Ensuring its purity is critical for the safety and efficacy of the final products. This protocol outlines a robust methodology, including sample preparation via trimethylsilyl (TMS) derivatization, optimized GC-MS parameters, and a detailed guide to data interpretation based on predictable fragmentation patterns. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of this important chemical intermediate.
Introduction: The Rationale for Byproduct Profiling
The synthetic route to this compound often involves multiple steps, including chlorination, oxidation, and methoxylation reactions. Each of these steps presents the potential for the formation of undesired side products and the carryover of unreacted starting materials or intermediates. Rigorous characterization of the impurity profile is a cornerstone of process chemistry and drug development, ensuring product consistency, safety, and compliance with regulatory standards.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids, such as this compound, necessitate a derivatization step to render them amenable to GC analysis. This protocol focuses on trimethylsylation, a common and effective derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[2]
Predicted Byproducts from a Plausible Synthetic Route
A plausible and common synthetic pathway to this compound starts with the oxidation of 2-chloro-5-methylpyridine, followed by methoxylation. Understanding this pathway allows for the prediction of likely byproducts that may be present in the final product.
Caption: Plausible synthetic route and potential byproducts.
Based on this synthetic scheme, the following classes of byproducts should be considered during GC-MS analysis:
-
Unreacted Starting Material: 2-chloro-5-methylpyridine.
-
Incomplete Oxidation Products: Intermediates such as 2-chloro-5-formylpyridine or 2-chloro-5-(hydroxymethyl)pyridine. The oxidation of methylpyridines can sometimes be challenging to drive to completion and may yield a mixture of products.[3][4][5]
-
Isomeric Precursors: Depending on the starting material, isomers like 2-chloronicotinic acid might be present.
-
Incomplete Methoxylation: The precursor, a 2-hydroxy-isonicotinic acid derivative, may persist if the methoxylation reaction is not complete.
-
Decarboxylation Products: The target molecule or its acidic precursors could undergo decarboxylation, especially at elevated temperatures, leading to the formation of 5-chloro-2-methoxypyridine.
-
Over-oxidation or Ring-Opened Products: Harsh oxidation conditions can lead to the degradation of the pyridine ring.[3]
Experimental Protocol
This protocol is a self-validating system, incorporating steps for quality control and verification.
Materials and Reagents
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
Methanol (GC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with inserts and PTFE-lined caps
Sample Preparation: Trimethylsilyl (TMS) Derivatization
The conversion of the polar carboxylic acid to its more volatile and thermally stable TMS ester is a critical step.
Caption: Workflow for TMS derivatization.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.
-
Drying: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by the addition of 100 µL of BSTFA containing 1% TMCS. The pyridine acts as a solvent and an acid scavenger.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. This ensures complete derivatization of the carboxylic acid and any other active hydrogens present in the byproducts.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be necessary depending on the specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers sensitive detection and library-searchable mass spectra. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of derivatized compounds.[6][7] |
| Injector | Split/Splitless | |
| Mode | Splitless | To maximize the transfer of analytes onto the column for trace-level detection. |
| Temperature | 280°C | Ensures efficient volatilization of the derivatized analytes. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 80°C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1 | 10°C/min to 200°C | A moderate ramp rate to separate a range of byproducts with varying volatilities. |
| Ramp 2 | 20°C/min to 300°C, hold for 5 min | A faster ramp to elute higher boiling point compounds and clean the column. |
| MS Parameters | ||
| Ion Source Temp. | 230°C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra for library matching. |
| Mass Range | m/z 40-550 | Covers the expected mass range of the derivatized target molecule and its byproducts. |
| Solvent Delay | 4 min | Prevents the solvent peak from damaging the filament and detector. |
Data Analysis and Interpretation
Identification of the Target Compound
The TMS derivative of this compound (Molecular Weight of underivatized acid: 187.58 g/mol ) will have a molecular weight of 259.72 g/mol . The mass spectrum is expected to show a molecular ion peak (M+) at m/z 259.
Predicted Fragmentation Pattern:
The fragmentation of TMS esters of carboxylic acids is well-characterized. Key expected fragments for the TMS derivative of this compound include:
-
[M-15]+ (m/z 244): Loss of a methyl group from the TMS moiety. This is a very common and often abundant fragment in the mass spectra of TMS derivatives.
-
[M-117]+ (m/z 142): Loss of the COOTMS group.
-
Pyridine Ring Fragments: Characteristic fragments from the substituted pyridine ring.
-
m/z 73: The trimethylsilyl cation, [Si(CH3)3]+, is a hallmark of TMS derivatives.
Identification of Potential Byproducts
The identification of byproducts relies on a combination of their retention times and the interpretation of their mass spectra. A search of the NIST mass spectral library is a crucial first step for tentative identification.[7]
| Potential Byproduct | Derivatized MW ( g/mol ) | Expected Key Fragments (m/z) | Notes |
| 2-chloro-5-methylpyridine | 127.57 | 127 (M+), 92 ([M-Cl]+) | No derivatization occurs. Will elute early in the chromatogram. |
| 2-chloro-5-formylpyridine | 141.56 | 141 (M+), 112 ([M-CHO]+), 106 ([M-Cl]+) | No derivatization occurs. |
| 2-chloro-5-(hydroxymethyl)pyridine | 215.71 | 215 (M+), 200 ([M-15]+), 180 ([M-Cl]+) | Derivatized at the hydroxyl group. |
| 5-Chloro-2-methoxypyridine | 143.57 | 143 (M+), 128 ([M-CH3]+), 108 ([M-Cl]+) | Decarboxylation product. No derivatization. |
| 2-hydroxyisonicotinic acid derivative | Di-TMS derivative | Will show characteristic fragments for two TMS groups. | Incomplete methoxylation product. |
Interpreting Fragmentation of Byproducts:
-
TMS-derivatized alcohols will also show a prominent [M-15]+ fragment.
-
Underivatized pyridine derivatives will exhibit fragmentation patterns characteristic of the pyridine ring, including losses of chlorine, methyl, or formyl groups.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low peak for the target compound | Incomplete derivatization. | Ensure the sample is completely dry before adding reagents. Increase reaction time or temperature. |
| Sample degradation. | Avoid excessive heating during sample preparation and injection. | |
| Active sites in the GC system. | Use a deactivated inlet liner and a high-quality, inert GC column. | |
| Peak tailing | Active sites in the GC system. | Deactivate or replace the inlet liner. Condition or replace the GC column. |
| Incomplete derivatization. | Re-run the derivatization with fresh reagents. | |
| Ghost peaks | Carryover from previous injections. | Run a solvent blank. Bake out the injector and column. |
| Septum bleed. | Replace the injector septum. | |
| Poor reproducibility | Inconsistent injection volume. | Use an autosampler for precise injections. |
| Leaks in the system. | Perform a leak check of the GC system. | |
| Unidentified peaks | Presence of unexpected byproducts. | Perform a library search (e.g., NIST). Consider the possibility of contaminants from solvents or reagents. |
| Column bleed. | Ensure the oven temperature does not exceed the column's maximum limit. Condition the column. |
For more general troubleshooting, refer to comprehensive guides from instrument and column manufacturers.[3][4][5][8][9]
Conclusion
This application note provides a detailed and robust GC-MS protocol for the identification of potential byproducts in the synthesis of this compound. The combination of a well-defined derivatization procedure, optimized GC-MS parameters, and a thorough understanding of potential byproduct structures and their fragmentation patterns allows for a comprehensive and reliable analysis of product purity. Adherence to this protocol will enable researchers and professionals in the pharmaceutical and agrochemical industries to ensure the quality and consistency of this vital chemical intermediate.
References
- 1. 4-Pyridinecarboxylic acid [webbook.nist.gov]
- 2. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. scribd.com [scribd.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 7. store.bruker.com [store.bruker.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Application Note: ¹H and ¹³C NMR Assignment for 5-Chloro-2-methoxyisonicotinic acid
Introduction
5-Chloro-2-methoxyisonicotinic acid is a substituted pyridine derivative with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern gives rise to a unique and informative Nuclear Magnetic Resonance (NMR) spectrum. A definitive assignment of the proton (¹H) and carbon-13 (¹³C) NMR signals is crucial for structural verification, purity assessment, and for monitoring its transformations in synthetic chemistry. This application note provides a detailed protocol and in-depth analysis for the complete NMR spectral assignment of this compound, intended for researchers and professionals in drug development and chemical synthesis.
The isonicotinic acid (4-pyridinecarboxylic acid) framework is a vital component in various therapeutic agents.[2] The introduction of chloro and methoxy substituents significantly influences the electron distribution within the pyridine ring, leading to predictable yet distinct shifts in the NMR spectra. Understanding these substituent effects is paramount for accurate spectral interpretation.
Experimental Design and Rationale
The experimental approach is designed to provide unambiguous assignment of all proton and carbon signals. This involves conducting standard one-dimensional (1D) ¹H and ¹³C NMR experiments, supplemented by two-dimensional (2D) techniques if necessary for more complex structures. The choice of solvent is critical, as it can influence the chemical shifts, particularly for the acidic proton of the carboxylic acid group.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the primary solvent due to its excellent solubilizing properties for polar organic compounds and its ability to allow observation of the carboxylic acid proton, which often exchanges with deuterium in solvents like D₂O.[3]
Molecular Structure and Numbering
For clarity in the assignment, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Protocols
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved. Ensure a homogenous solution is formed.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used as a secondary reference.
NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
Caption: Experimental workflow for NMR analysis.
Spectral Analysis and Assignment
The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating effect of the methoxy group, all play a role in the final positions of the NMR signals.
¹H NMR Spectral Assignment
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, one signal for the methoxy group, and a broad signal for the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[3][5][6] The exact position can be concentration and temperature-dependent.
-
Aromatic Protons (H-3 and H-6): The pyridine ring has two protons.
-
H-3: This proton is adjacent to the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. It is expected to be a singlet.
-
H-6: This proton is adjacent to the nitrogen atom and the chlorine-substituted carbon. It is also expected to be a singlet. The deshielding effect of the adjacent nitrogen atom will likely shift this proton further downfield compared to H-3.
-
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| H-6 | ~8.2 | Singlet | 1H |
| H-3 | ~7.8 | Singlet | 1H |
| -OCH₃ | ~3.9 | Singlet | 3H |
¹³C NMR Spectral Assignment
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the range of 160-180 ppm.[5][7][8]
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):
-
C-2: This carbon is attached to the electronegative nitrogen and oxygen atoms, causing a significant downfield shift.
-
C-5: This carbon is attached to the electronegative chlorine atom, which will also cause a downfield shift.
-
C-4: This carbon is attached to the carboxylic acid group.
-
C-3 and C-6: These are protonated carbons, and their chemical shifts will be influenced by the adjacent substituents.
-
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around 50-60 ppm.[7][8]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-2 | 160 - 165 |
| C-6 | 148 - 152 |
| C-4 | 140 - 145 |
| C-5 | 120 - 125 |
| C-3 | 110 - 115 |
| -OCH₃ | 50 - 55 |
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR assignment of this compound. The provided protocols for sample preparation and data acquisition are robust and suitable for routine analysis. The detailed spectral analysis, based on established principles of NMR spectroscopy and substituent effects in pyridine systems, offers a reliable framework for the accurate interpretation of the resulting spectra. This information is invaluable for chemists and researchers who rely on NMR for structural elucidation and quality control in the synthesis and development of novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. NMR Studies on the Effect of Solvents on the Dimerization of Benzoic Acid | Semantic Scholar [semanticscholar.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Derivatization of 5-Chloro-2-methoxyisonicotinic Acid for Biological Screening
Abstract
This document provides a detailed guide for the derivatization of 5-Chloro-2-methoxyisonicotinic acid, a privileged scaffold for the generation of small molecule libraries aimed at biological screening. We present scientifically-grounded protocols for the synthesis of amide and ester derivatives, critical modifications for exploring structure-activity relationships (SAR). This guide emphasizes the causality behind experimental choices, offers robust, step-by-step methodologies, and includes workflows for the essential downstream processes of purification and characterization. Intended for researchers in drug discovery and medicinal chemistry, these notes are designed to facilitate the efficient and logical development of compound libraries for high-throughput screening.
Introduction: The Strategic Value of the Isonicotinic Acid Scaffold
Isonicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry, most famously represented by the anti-tuberculosis drug isoniazid.[1] The pyridine ring system is a versatile bioisostere for various functional groups, capable of engaging in hydrogen bonding and other key interactions with biological targets. The specific starting material, this compound, offers three key points for synthetic diversification: the carboxylic acid handle, the electron-withdrawing chloro group, and the electron-donating methoxy group. These substituents modulate the electronic properties and steric profile of the pyridine core, making it an attractive starting point for library synthesis.
Derivatization of the carboxylic acid is the most direct strategy to rapidly generate a diverse set of compounds.[2] By converting the acid to amides and esters, researchers can explore a vast chemical space, systematically altering properties like solubility, cell permeability, and target-binding affinity. This process is central to identifying initial "hit" compounds in high-throughput screening (HTS) campaigns and subsequently optimizing them into potent "lead" candidates.[3]
Core Derivatization Strategies and Protocols
The primary focus of library synthesis from a carboxylic acid is the creation of robust, high-yield amide and ester linkages. Below are detailed protocols for these essential transformations.
2.1. Protocol I: Amide Library Synthesis via EDC/HOBt Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.[4] Direct condensation of a carboxylic acid and an amine is unfavorable. Therefore, activating the carboxylic acid is necessary.[5] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5] The reaction is often performed with an additive like 1-Hydroxybenzotriazole (HOBt), which acts as an activating agent to form a more reactive intermediate, increasing efficiency and minimizing side reactions like racemization.[6][7][8]
Principle of EDC/HOBt Coupling: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea rapidly converts to an HOBt-ester. This activated ester then reacts cleanly with a primary or secondary amine to form the desired amide bond, regenerating HOBt. The urea byproduct formed from EDC is water-soluble, simplifying purification.[8]
Detailed Protocol: General Procedure for Amide Synthesis
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
A diverse library of primary and secondary amines (e.g., benzylamines, anilines, morpholines)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Pre-activation: To the stirred solution, add HOBt (1.2 eq) and EDC-HCl (1.2 eq). Stir the mixture at room temperature for 20-30 minutes. Successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial to neutralize the HCl salt of EDC and the proton generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide derivative by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
2.2. Protocol II: Ester Library Synthesis via the Mitsunobu Reaction
For generating esters, particularly from secondary alcohols where direct acid-catalyzed esterification can be sluggish, the Mitsunobu reaction is a powerful and reliable method.[9][10] It allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions.[11]
Principle of the Mitsunobu Reaction: The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] PPh₃ and DEAD combine to form a betaine intermediate.[12] This intermediate activates the alcohol, making the hydroxyl group a good leaving group. The carboxylate anion of this compound then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 reaction, which results in inversion of stereochemistry if a chiral alcohol is used.[10][12]
Detailed Protocol: General Procedure for Ester Synthesis
Materials:
-
This compound
-
A diverse library of primary and secondary alcohols
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) - Caution: Azodicarboxylates are potentially explosive and should be handled with care.
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF (to a concentration of approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction upon adding the azodicarboxylate.
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and sometimes the formation of a white precipitate (triphenylphosphine oxide) will be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The major byproducts are triphenylphosphine oxide and the reduced hydrazine dicarboxylate, which can often be challenging to remove.
-
-
Purification: Purify the crude ester derivative by flash column chromatography. The byproducts can sometimes be precipitated out by adding a non-polar solvent like diethyl ether and filtering prior to chromatography.
Workflow for Library Purification and Characterization
The generation of a library is incomplete without rigorous purification and characterization to ensure that the compounds tested in biological assays are of known structure and high purity. False positives in screening can often be traced back to impure samples.[13]
Data Presentation: Summary of Derivatization Strategies
| Reaction | Key Reagents | Typical Solvents | Temp. | Advantages | Common Challenges |
| Amidation | EDC, HOBt, DIPEA | DMF, DCM | 0 °C to RT | High yield, broad substrate scope, water-soluble byproducts.[8] | Removal of DMF, purification from HOBt. |
| Esterification | PPh₃, DEAD/DIAD | THF, DCM | 0 °C to RT | Mild conditions, works for hindered alcohols, stereochemical inversion.[10][11] | Difficult purification from byproducts (PPh₃=O, hydrazine).[14] |
Visualization of the Derivatization and Screening Workflow
Caption: Workflow from starting material to SAR analysis.
Characterization Protocols
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the desired product and to assess the purity of the crude and purified material.
-
Sample Prep: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Analysis: Inject onto a C18 reverse-phase column. A typical rapid gradient might be 5-95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.
-
Expected Result: A major peak in the chromatogram corresponding to the calculated mass-to-charge ratio (m/z) of the protonated product [M+H]⁺. Purity is estimated by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final compound.
-
Sample Prep: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Result: The proton NMR should show characteristic peaks for the pyridine ring, the newly introduced amide/ester moiety, and the methoxy group. The integration of peaks should correspond to the number of protons in the structure.
-
Design of a Biological Screening Cascade
Once a library of characterized, pure compounds is established, a logical screening cascade is required to identify and validate active molecules.
Caption: A typical biological screening cascade.
-
Primary Screening: The entire library is tested at a single, relatively high concentration (e.g., 10-20 µM) in a high-throughput assay.[13] The goal is to quickly identify any compound showing activity above a certain threshold (e.g., >50% inhibition).
-
Hit Confirmation: The "hits" from the primary screen are re-tested under the same conditions to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary and Counter-Screens: Potent compounds are evaluated in more complex, often cell-based, assays to confirm their biological effect. They are also tested in counter-screens to rule out non-specific activity or assay interference and to assess selectivity against related targets.
-
Structure-Activity Relationship (SAR) Analysis: The data from these assays are used to build an SAR model. This analysis informs the next round of synthesis, guiding the design of more potent and selective analogs, thereby launching the lead optimization phase.[3]
Conclusion
This compound is an excellent starting scaffold for the development of diverse chemical libraries for biological screening. By employing robust and well-understood chemical transformations such as EDC/HOBt-mediated amidation and the Mitsunobu reaction, researchers can efficiently generate novel amide and ester derivatives. A disciplined workflow that integrates synthesis with rigorous purification, characterization, and a tiered screening cascade is essential for the successful identification and validation of novel bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 13. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 14. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methoxyisonicotinic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve higher yields, improve purity, and confidently navigate the challenges of this synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Achieving a high yield and purity of this intermediate is crucial for the efficiency and cost-effectiveness of the overall drug development process. This guide will focus on the most common and effective synthetic strategies, providing detailed protocols and expert insights to help you optimize your experimental outcomes.
We will primarily discuss the synthesis via electrophilic chlorination of 2-methoxyisonicotinic acid, a widely used and scalable method. Additionally, we will explore an alternative route starting from 2-chloroisonicotinic acid, offering flexibility in your synthetic approach.
Part 1: Troubleshooting Guide - Navigating Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Primary Synthetic Route: Chlorination of 2-Methoxyisonicotinic Acid
This route involves the selective chlorination of 2-methoxyisonicotinic acid at the 5-position, typically using an alkali metal hypochlorite solution.
Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
A1: Low yields in this chlorination are a common challenge and can often be attributed to several factors. Let's break down the potential culprits and their solutions:
-
Poor Quality or Degraded Chlorinating Agent: The stability of sodium hypochlorite (bleach) solutions is a critical, yet often overlooked, factor. The concentration of active chlorine can decrease over time, especially when exposed to heat, light, or metal ions.[1][2][3]
-
Solution:
-
Use Fresh Hypochlorite Solution: Always use a recently purchased and properly stored (cool, dark place) bottle of sodium hypochlorite solution.[1][4] For reproducible results, it is best to titrate the solution to determine the exact concentration of active chlorine before use.
-
Consider Concentration: Commercial bleach solutions with lower available chlorine (e.g., 5.25-7.5%) are generally more stable than higher concentration variants.[1]
-
-
-
Suboptimal Reaction Temperature: The temperature of the reaction plays a significant role in both the reaction rate and the formation of byproducts.
-
Solution: The reaction should be carried out at a controlled temperature, typically between 10°C and 30°C.[2] Running the reaction at too low a temperature may lead to an incomplete reaction, while higher temperatures can promote the decomposition of the hypochlorite and increase the formation of unwanted side products.
-
-
Incorrect pH of the Reaction Mixture: The pH of the reaction medium influences the electrophilicity of the chlorinating species.
-
Solution: The reaction is typically carried out in a basic aqueous solution. Ensure the pH is maintained in the optimal range to facilitate the desired chlorination.
-
-
Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often left to stir overnight to ensure completion.[2]
-
Q2: I'm observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side products and how can I minimize them?
A2: The formation of impurities is a common issue. Here are the most probable side products and strategies to mitigate their formation:
-
Polychlorinated Species: The pyridine ring can be susceptible to further chlorination, leading to the formation of dichlorinated or even trichlorinated byproducts.
-
Causality: This is more likely to occur if an excess of the chlorinating agent is used or if the reaction temperature is too high.
-
Minimization:
-
Stoichiometry: Carefully control the stoichiometry of the sodium hypochlorite. Use a slight excess, but avoid a large surplus.
-
Temperature Control: Maintain the reaction temperature within the recommended range (10-30°C).[2]
-
-
-
Unreacted Starting Material: As discussed in Q1, incomplete reaction is a common source of impurity.
-
Minimization: Ensure sufficient reaction time and use a fresh, active chlorinating agent.
-
-
Oxidative Degradation Products: Although less common, the reaction conditions could potentially lead to the oxidation of the methoxy group or other parts of the molecule.
-
Minimization: Adhering to the recommended reaction temperature and time will help to minimize these side reactions.
-
Q3: My purified product shows a melting point lower than the literature value and has a brownish tint. What could be the issue?
A3: A lower melting point and discoloration are indicative of impurities.
-
Inefficient Purification: The work-up and purification steps are critical for obtaining a high-purity product.
-
Solution:
-
Acidification and Precipitation: After the reaction is complete, the mixture should be carefully acidified to a pH of around 2 with an acid like HCl to precipitate the product.[2]
-
Thorough Washing: The precipitated solid should be washed with cold water to remove any inorganic salts.
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective purification method.
-
Extraction: An alternative to precipitation is to acidify the reaction mixture and then extract the product with a suitable organic solvent like chloroform. The organic extracts can then be washed, dried, and concentrated.[1]
-
-
Alternative Synthetic Route: From 2-Chloronicotinic Acid
This route typically involves the methoxylation of 2-chloronicotinic acid or its ester, followed by chlorination at the 5-position.
Q4: I am attempting the synthesis from 2-chloronicotinic acid, but the methoxylation step is giving a low yield. What are the key parameters to control?
A4: The nucleophilic aromatic substitution of the chlorine atom with a methoxy group can be challenging.
-
Reaction Conditions: This reaction often requires elevated temperatures and pressures.
-
Solution: The reaction is typically carried out in methanol in a sealed vessel or autoclave at temperatures around 125°C.[1]
-
Base: A base, such as sodium methoxide, is required to facilitate the reaction. Ensure the base is anhydrous and used in an appropriate molar ratio.
-
-
Esterification: It is often advantageous to first convert the 2-chloronicotinic acid to its methyl ester. The ester group can be more stable under the reaction conditions and may lead to a cleaner reaction. The ester can then be hydrolyzed back to the carboxylic acid after methoxylation.
Q5: During the work-up of the methoxylation reaction, I am having trouble separating my product from the starting material. Any suggestions?
A5: Separation of the methoxylated product from the unreacted 2-chloronicotinic acid (or its ester) can be difficult due to their similar polarities.
-
Solution:
-
Reaction to Completion: Drive the reaction to completion by using a slight excess of sodium methoxide and ensuring adequate reaction time. Monitor the reaction by TLC or HPLC.
-
Chromatography: If separation is still an issue, column chromatography on silica gel is an effective method. A gradient of hexane and ethyl acetate is typically a good starting point for elution.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the mechanism of the chlorination of 2-methoxyisonicotinic acid with sodium hypochlorite?
A: The chlorination of 2-methoxyisonicotinic acid with sodium hypochlorite is an electrophilic aromatic substitution reaction. The methoxy group is an activating, ortho-, para-directing group, and the carboxylic acid is a deactivating, meta-directing group. The 5-position is activated by the methoxy group and is the most sterically accessible position for the electrophile. The active chlorinating species is believed to be hypochlorous acid (HOCl) or molecular chlorine (Cl₂), which is in equilibrium with hypochlorite in the aqueous solution.
Q: Are there any alternative chlorinating agents I can use?
A: While sodium hypochlorite is a convenient and effective reagent, other chlorinating agents can be used. Historically, chlorine gas has been employed, but it is hazardous and more difficult to handle in a laboratory setting.[2] Other N-chloro reagents, such as N-chlorosuccinimide (NCS), could also be explored, but may require different reaction conditions and optimization.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Sodium Hypochlorite: Is a corrosive and oxidizing agent. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chlorine Gas: If using chlorine gas, ensure it is handled in a well-ventilated fume hood with extreme caution.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
Pressure: If performing the methoxylation reaction in a sealed vessel, ensure the vessel is rated for the expected temperature and pressure.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. For this compound, you would expect to see characteristic signals for the aromatic protons and the methoxy group.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
-
HPLC: Can be used to determine the purity of the product and to quantify any impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound from 2-Methoxyisonicotinic Acid
This protocol is adapted from a patented procedure and is a reliable method for laboratory-scale synthesis.[2]
Materials:
-
2-Methoxyisonicotinic acid
-
5.25% Aqueous sodium hypochlorite solution (commercial bleach)
-
Concentrated hydrochloric acid
-
Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the 2-methoxyisonicotinic acid.
-
Cool the flask in an ice bath to 10°C.
-
Slowly add the 5.25% aqueous sodium hypochlorite solution to the stirred 2-methoxyisonicotinic acid, maintaining the temperature below 30°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 16-18 hours (overnight).
-
After the reaction is complete, cool the mixture in an ice bath and slowly acidify to a pH of ~2 with concentrated hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.
-
To further purify, triturate the solid with hexane to remove any non-polar impurities.
-
Dry the final product under vacuum to obtain pure this compound.
Expected Yield: ~75%[2]
Protocol 2: Synthesis of 2-Methoxyisonicotinic Acid from 2-Chloronicotinic Acid (Starting Material Preparation)
This two-step procedure provides the starting material for Protocol 1.[1]
Step 1: Esterification of 2-Chloronicotinic Acid
-
Suspend 2-chloronicotinic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the methyl 2-chloronicotinate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.
Step 2: Methoxylation and Hydrolysis
-
Dissolve the methyl 2-chloronicotinate in methanol in a sealed pressure vessel.
-
Add sodium methoxide.
-
Heat the mixture to 125°C for several hours (monitor by TLC or HPLC).
-
Cool the reaction mixture and neutralize with an acid.
-
The resulting methyl 2-methoxynicotinate can be isolated and then hydrolyzed to 2-methoxynicotinic acid using standard procedures (e.g., with aqueous NaOH followed by acidification).
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Protocol 1 | ||
| Reactant Ratio (Hypochlorite:Acid) | Slight molar excess of hypochlorite | [2] |
| Reaction Temperature | 10-30°C | [2] |
| Reaction Time | 16-18 hours | [2] |
| Final pH for Precipitation | ~2 | [2] |
| Expected Yield | ~75% | [2] |
| Protocol 2 (Methoxylation) | ||
| Reaction Temperature | 125°C | [1] |
| Solvent | Methanol | [1] |
Part 4: Visualizations
Reaction Pathway Diagram
Caption: Synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
References
- 1. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Chloro-2-methoxyisonicotinic acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Overview of Synthetic Strategies
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its preparation typically involves a multi-step sequence, often starting from readily available pyridine derivatives. The two most prevalent synthetic routes are:
-
From 2,5-dichloro-4-methylpyridine: This route involves the selective methoxylation at the 2-position followed by oxidation of the 4-methyl group.
-
From 2-hydroxy-5-chloro-4-picoline: This pathway requires methylation of the hydroxyl group, followed by oxidation of the methyl group at the 4-position.
Both routes present unique challenges and potential for side reactions, which will be addressed in detail.
II. Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of 5-Chloro-2-methoxy-4-methylpyridine (from 2,5-dichloro-4-methylpyridine)
Q: My methoxylation of 2,5-dichloro-4-methylpyridine is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yields in this nucleophilic aromatic substitution (SNAr) reaction are often due to a combination of factors including incomplete reaction, side reactions, and suboptimal reaction conditions.
-
Causality: The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 5-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during attack at the ortho (2-position) and para (4-position) positions more effectively.[2][3] However, the reaction is not always perfectly selective and can be sluggish.
-
Troubleshooting Steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If starting material is still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature.[4]
-
Base and Solvent Choice: The choice of base and solvent is critical. Sodium methoxide is a common nucleophile. Ensure it is anhydrous, as the presence of water can lead to undesired hydrolysis byproducts. The solvent should be anhydrous as well; methanol is often used but other polar aprotic solvents like DMF or DMSO can be explored to improve solubility and reaction rates.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A carefully controlled temperature profile is essential. Start at a lower temperature and gradually increase it while monitoring the reaction.
-
Formation of Isomers: While substitution at the 2-position is favored, some substitution at the 5-position can occur, leading to the formation of 2-chloro-5-methoxy-4-methylpyridine. This is typically a minor product but can complicate purification. Analytical techniques like GC-MS or NMR can help quantify the isomeric ratio.
-
Issue 2: Unwanted Hydrolysis During Synthesis
Q: I am observing the formation of 5-chloro-2-hydroxy-4-methylpyridine as a significant byproduct. What is causing this hydrolysis and how can I prevent it?
A: The presence of the 2-hydroxy byproduct indicates hydrolysis of the desired 2-methoxy group or reaction of the starting material with hydroxide ions.
-
Causality: The methoxy group on the pyridine ring can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, to form the more stable pyridone tautomer.[5] This can occur during the reaction itself if there is water contamination or during acidic/basic workup steps.
-
Preventative Measures:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions throughout the reaction. Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Handle hygroscopic reagents like sodium methoxide in a glovebox or under an inert atmosphere.
-
pH Control During Workup: During the reaction workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, perform it quickly and at low temperatures. Neutralize the reaction mixture carefully.
-
Purification Strategy: If the hydroxy byproduct does form, it can often be separated from the desired methoxy compound by column chromatography due to the difference in polarity.
-
Issue 3: Challenges in the Oxidation of the 4-Methyl Group
Q: The oxidation of 5-chloro-2-methoxy-4-methylpyridine to the carboxylic acid is giving me low yields and a mixture of products. How can I optimize this step?
A: The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be challenging and is prone to side reactions if not carefully controlled.[6]
-
Causality: Strong oxidizing agents are required for this transformation, but they can also lead to over-oxidation (decarboxylation) or degradation of the pyridine ring. The electron-rich nature of the methoxy-substituted pyridine ring can make it susceptible to oxidative cleavage.
-
Optimization Strategies:
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a common choice. The reaction is typically run in an aqueous solution, and the pH needs to be carefully controlled. Other oxidants like nitric acid or catalytic oxidation systems can also be employed.[7][8] Vanadium-based catalysts have shown promise in the gas-phase oxidation of 4-methylpyridine.[6][9]
-
Temperature and Reaction Time: This reaction is highly exothermic. The temperature must be carefully controlled, often by slow addition of the oxidant at a low temperature, followed by a period of heating to drive the reaction to completion. Overheating can lead to decomposition.[4] Monitoring by TLC or HPLC is crucial to determine the optimal reaction time and prevent over-oxidation.[4]
-
Workup Procedure: The workup typically involves quenching the excess oxidant (e.g., with sodium bisulfite), followed by filtration of manganese dioxide (if KMnO₄ is used). The product is then isolated by adjusting the pH of the filtrate to its isoelectric point to precipitate the carboxylic acid. Significant product loss can occur during this step if the pH is not optimized.[4]
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low yield in methoxylation | Incomplete reaction, suboptimal conditions. | Extend reaction time, moderately increase temperature, ensure anhydrous conditions.[4] |
| Formation of hydroxy byproduct | Presence of water, harsh workup conditions. | Use anhydrous reagents and solvents, control pH during workup.[5] |
| Low yield in oxidation | Over-oxidation, ring degradation. | Carefully control temperature, choose appropriate oxidant, optimize reaction time.[6] |
| Difficult purification | Presence of isomers or byproducts. | Optimize reaction selectivity, employ column chromatography for purification. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-methoxy-4-methylpyridine
Materials:
-
2,5-dichloro-4-methylpyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous methanol.
-
Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.
-
Add 2,5-dichloro-4-methylpyridine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Materials:
-
5-Chloro-2-methoxy-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (for pH adjustment)
-
Sodium bisulfite
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-methoxy-4-methylpyridine in water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture through a pad of celite to remove the MnO₂.
-
Wash the filter cake with hot water.
-
Cool the filtrate in an ice bath and carefully acidify with sulfuric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
IV. Visualizing the Process
Reaction Pathway and Side Reactions
The following diagram illustrates the primary synthetic route and key potential side reactions.
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Workflow
This flowchart provides a logical approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
V. References
-
BenchChem. Technical Support Center: Synthesis of Substituted Nicotinic Acids. --INVALID-LINK--
-
Wikipedia. Isonicotinic acid. --INVALID-LINK--
-
MDPI. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. --INVALID-LINK--
-
BenchChem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
Google Patents. US2748137A - Process for preparing isonicotinic acid. --INVALID-LINK--
-
Google Patents. US4942239A - Process for the production of 2-hydroxypyridine. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. --INVALID-LINK--
-
ResearchGate. Dependence of 4-methylpyridine conversion (1), the yield of... --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 8. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-2-methoxyisonicotinic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 5-Chloro-2-methoxyisonicotinic acid (CAS: 54916-65-3). It is designed to address common experimental challenges through detailed troubleshooting, frequently asked questions, and validated protocols.
Physicochemical Properties
Understanding the fundamental properties of this compound is critical for developing an effective purification strategy. These properties dictate its solubility, reactivity, and behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [2] |
| Appearance | White solid | [1] |
| Predicted pKa | 2.99 ± 0.10 | [1] |
| Melting Point | Data not consistently available; related compounds melt in the 170-250 °C range.[3][4] | N/A |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My compound "oils out" instead of forming crystals during cooling. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too saturated or cooling too rapidly.
-
Causality: The high concentration of the solute significantly depresses its melting point, sometimes below the temperature at which it precipitates from the supersaturated solution. Highly impure samples are also more prone to this phenomenon.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.
-
Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.[5]
-
If the problem persists, consider a different solvent or a solvent mixture with a lower boiling point.[5]
-
Question: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?
Answer: The failure to crystallize is typically due to the solution not being sufficiently supersaturated or the absence of a nucleation site for crystal growth to begin.
-
Troubleshooting Steps (in order of application):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.[5]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound. Do this only after attempting the steps above, as rapid cooling can trap impurities.[5]
-
Reduce Solvent Volume: If the solution is not supersaturated enough, gently heat the solution to evaporate a portion of the solvent and re-cool.
-
Question: The recovery yield from my recrystallization is very low. How can I improve it?
Answer: Low yield can result from several factors: using too much solvent, premature crystallization during filtration, or leaving too much product in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product dissolved even after cooling.[5]
-
Prevent Premature Crystallization: Pre-heat your filtration funnel (e.g., with a heat lamp or by passing hot solvent through it) before filtering the hot, saturated solution to remove insoluble impurities.
-
Maximize Recovery from Mother Liquor: After filtering your first crop of crystals, cool the filtrate in an ice bath to recover a second, potentially less pure, crop. You can also reduce the volume of the mother liquor by evaporation to recover more product.
-
Check Solvent Choice: Ensure your chosen solvent has a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[6]
-
Acid-Base Extraction & Workup Issues
Question: After acidifying the basic aqueous solution, my product does not precipitate. What went wrong?
Answer: Failure to precipitate suggests that the compound remains soluble under the current conditions or has not been properly neutralized.
-
Causality: As a carboxylic acid, this compound is soluble in its basic salt form (carboxylate) and should precipitate upon acidification. The predicted pKa is around 2.99, meaning the solution must be acidified well below this pH for the neutral, less soluble form to dominate.[1]
-
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to confirm the aqueous phase is sufficiently acidic (pH < 2). Add more acid if necessary.
-
Cool the Solution: Reduce the temperature of the solution in an ice bath to decrease the solubility of the carboxylic acid.
-
Extract the Product: If the product is still not precipitating, it may have some residual solubility. Perform an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The neutral carboxylic acid will move into the organic layer, which can then be dried and evaporated.
-
Consider Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of organic compounds, promoting precipitation or improving extraction efficiency.
-
Question: An intractable emulsion has formed between the organic and aqueous layers during extraction. How can I break it?
Answer: Emulsions are colloidal suspensions of one liquid in another, often stabilized by small amounts of impurities. They are common in acid-base workups.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.[7]
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: Filter the entire emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning them can force the layers to separate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Impurities largely depend on the synthetic route. Common starting materials for related compounds include 2-chloronicotinic acid or substituted 2-chloro-3-methylpyridines.[8][9] Therefore, potential impurities could include:
-
Unreacted starting materials.
-
Byproducts from incomplete reactions (e.g., hydrolyzed precursors like 5-chloro-2-hydroxyisonicotinic acid).[10]
-
Reagents used in the synthesis (e.g., metal catalysts, oxidizing/reducing agents).
-
Isomeric byproducts formed during synthesis.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A general rule is "like dissolves like". Given the polar carboxylic acid and ether groups, and the less polar chloropyridine ring, suitable solvents could include alcohols (ethanol, isopropanol), water, or mixtures like ethanol/water or acetic acid/water.[11] A systematic approach is to test the solubility of a small amount of crude material in various solvents in a test tube.
Q3: What analytical methods are best for assessing the purity of my final product?
A3: A combination of methods provides the most complete picture of purity:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting even minor impurities.[12] A reverse-phase C18 column with a mobile phase of acetonitrile/water with a formic acid modifier is a common starting point for analyzing organic acids.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any structurally related impurities.
-
Melting Point Analysis: A sharp melting point range (e.g., < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[12]
Q4: What are the key safety precautions when handling this compound?
A4: While specific data for this exact compound is limited, related pyridine carboxylic acids and chloro-aromatic compounds should be handled with care. Assume it is an irritant.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Avoid inhalation of dust or vapors and contact with skin and eyes.[3]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the presence of impurities that have different solubility profiles from the desired product.
-
Solvent Selection: In a test tube, add ~20 mg of crude material. Add a potential solvent (e.g., 95% ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble. If not, heat the mixture gently. If the solid dissolves when hot and reappears upon cooling, the solvent is promising.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% of the solute's weight), swirl, and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating acidic compounds from neutral or basic impurities.
-
Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Base Wash: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Note: Add the base slowly and vent the funnel frequently, as CO₂ gas will be evolved.[7]
-
-
Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Back-Wash (Optional): Combine the aqueous extracts and wash them with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as HCl, while stirring until the pH is ~1-2. The purified this compound should precipitate as a solid.
-
Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly as described in Protocol 1.
Visualizations & Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: A logical workflow for selecting a purification method and validating the final product.
Acid-Base Extraction Mechanism
This diagram illustrates the chemical principle behind acid-base extraction.
Caption: The chemical principle of separating an acidic compound from neutral impurities.
References
- 1. 54916-65-3 CAS MSDS (5-CHLORO-2-METHOXYNICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. PubChemLite - 5-chloro-2-methoxynicotinic acid (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2,6-Pyridinedicarboxylic acid for ion chromatography, = 99.5 T 499-83-2 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 10. 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3 | CID 162286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. analab.com.tw [analab.com.tw]
Technical Support Center: Recrystallization of 5-Chloro-2-methoxyisonicotinic acid
Welcome to the technical support guide for the purification of 5-Chloro-2-methoxyisonicotinic acid via recrystallization. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your purification process and troubleshoot common issues.
Overview: The Importance of Purity
This compound is a substituted pyridine carboxylic acid building block used in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in downstream applications. Recrystallization is a powerful and economical technique for purifying solids based on differences in solubility. The principle is straightforward: dissolve the impure compound in a hot solvent and allow it to cool, whereupon the desired compound forms pure crystals, leaving impurities behind in the "mother liquor".[1]
Physicochemical Data Sheet
Understanding the physical properties of this compound is the first step in designing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [2] |
| Molecular Weight | 187.58 g/mol | N/A |
| CAS Number | 88912-22-5 | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | Data not consistently available; structurally similar compounds like 5-Chloro-2-methoxybenzoic acid melt at 98-100 °C.[5] The melting point should be determined experimentally. | N/A |
| Solubility Profile | As a polar molecule containing a carboxylic acid, a pyridine ring, a methoxy group, and a chloro group, it is expected to be soluble in polar protic solvents (like alcohols, water) and polar aprotic solvents (like acetone, ethyl acetate), and poorly soluble in nonpolar solvents (like hexanes, toluene).[6] | N/A |
Note: Experimental verification of solubility is crucial and is outlined in the next section.
Solvent Selection: Strategy & Rationale
The "perfect" recrystallization solvent is one where the target compound is poorly soluble at low temperatures but highly soluble at high temperatures.[1][7] Impurities, conversely, should either be completely soluble at all temperatures or completely insoluble.[1]
How do I choose a starting solvent?
Given the polar nature of this compound, begin by testing polar solvents. A logical approach is to screen a range of solvents with decreasing polarity.[8]
Recommended Screening Solvents:
-
Highly Polar Protic: Water, Ethanol, Methanol, Isopropanol
-
Less Polar: Toluene
-
Nonpolar: Hexanes (primarily for use in solvent pairs)
Experimental Screening Protocol:
-
Place ~50 mg of your crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature, swirling after each addition.
-
If the solid dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.
-
If the solid is insoluble or sparingly soluble, heat the mixture gently (e.g., in a warm water bath).
-
If the solid dissolves completely upon heating, this is a good candidate solvent .
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a successful choice.[7]
What if no single solvent works perfectly?
This is a common scenario. The solution is to use a mixed solvent system , or a "solvent pair". This involves two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[7]
Common Solvent Pairs for Polar Compounds:
-
Ethanol / Water
-
Methanol / Diethyl Ether
-
Acetone / Water
-
Ethyl Acetate / Hexanes
Rationale: You dissolve the compound in a minimum amount of the hot "soluble solvent" and then add the "insoluble solvent" dropwise until the solution becomes cloudy (the saturation point). A few more drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Standard Recrystallization Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[9]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming prevents premature crystallization of the product in the funnel.[10]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol. Causality: Using ice-cold solvent minimizes redissolving the purified crystals during the wash.[9]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.
-
Induce Saturation: While keeping the solution hot, add water (the "anti-solvent") dropwise until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Protocol, using an ice-cold ethanol/water mixture for the final wash.
Troubleshooting Guide (Q&A Format)
Q: My compound "oiled out" instead of forming crystals. What do I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[1]
-
Immediate Action: Reheat the solution until the oil completely redissolves.[1][11]
-
Solution 1 (Add More Solvent): Add a small amount more of the solvent (or the "soluble solvent" in a mixed pair) to decrease the saturation level, then attempt to cool again, but much more slowly.[11] Insulating the flask can help.
-
Solution 2 (Change Solvents): The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a different solvent pair.
-
Solution 3 (Slow Cooling): Allow the flask to cool on a hot plate that is turned off, or place it inside a large beaker of hot water to ensure the cooling rate is very gradual.[11]
Q: No crystals are forming, even after cooling in an ice bath. What's wrong?
A: This is usually due to one of two reasons: using too much solvent, or the solution is supersaturated.[9][11]
-
Problem 1 (Too Much Solvent): The concentration of the compound is too low to crystallize.
-
Problem 2 (Supersaturation): The solution needs a nucleation site to begin crystallization.
-
Solution A (Scratching): Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide a surface for crystals to form.[1][11][12]
-
Solution B (Seed Crystal): Add a tiny speck of the original crude solid (a "seed crystal") to the solution. This acts as a template for crystal growth.[11][12]
-
Q: My final yield is very low (<50%). How can I improve it?
A: A low yield can result from several factors.[12]
-
Cause 1: Using too much solvent. As described above, this keeps a significant portion of your product dissolved in the mother liquor. Always use the minimum amount of boiling solvent.[9]
-
Cause 2: Premature crystallization during hot filtration. If you filtered, some product may have crystallized on the filter paper. Ensure your equipment is properly pre-heated.
-
Cause 3: Washing with too much or warm solvent. Use a minimal amount of ice-cold solvent for the final wash.[9]
-
Cause 4: The compound has significant solubility even in the cold solvent. You may need to find a better solvent. To check if significant product remains in the mother liquor, try evaporating a small amount; a large residue indicates recoverable product.[12]
Q: My final product is still colored. How can I remove colored impurities?
A: Colored impurities are often large, polar, conjugated molecules that can be removed with activated carbon (charcoal).
-
Procedure: After dissolving your crude product in the hot solvent, remove it from the heat and allow it to cool slightly (to prevent flash boiling). Add a very small amount of activated carbon (a microspatula tip is usually sufficient). Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the carbon surface. Perform a hot gravity filtration to remove the carbon, then proceed with cooling and crystallization as usual. Caution: Using too much carbon will adsorb your product and drastically reduce your yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization? The core principle is that the solubility of most solids increases with temperature.[1] By dissolving a solute in a hot solvent to create a saturated solution and then cooling it, the solubility decreases, forcing the solute to crystallize out of the solution.[1]
Q2: Why is a slow, undisturbed cooling process so important? Crystal formation is a thermodynamically controlled process. Slow cooling allows molecules to arrange themselves into a stable crystal lattice, selectively excluding impurity molecules. Rapid cooling traps impurities and leads to the formation of small, often impure crystals.[1]
Q3: Can I reuse the mother liquor? Yes. The mother liquor contains the soluble impurities but also some of your desired product. You can attempt to recover more product by boiling off some solvent and cooling again to obtain a "second crop" of crystals. Be aware that this second crop will likely be less pure than the first.
Q4: How do I know if my product is pure after recrystallization? The most common method is to measure the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). An impure solid will melt over a broader range and at a lower temperature than the pure compound. Comparing the experimental melting point to a literature value is a good indicator of purity.
References
- 1. Recrystallization [wiredchemist.com]
- 2. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 3. 88912-22-5|this compound|BLD Pharm [bldpharm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 5-Chloro-2-methoxyisonicotinic Acid
Welcome to the technical support center for 5-Chloro-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-tested solutions grounded in scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in obtaining high-purity this compound.
Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A broad melting point is a classic indicator of impurities. Based on common synthetic routes, such as the chlorination of 2-methoxynicotinic acid, the primary impurities are often structurally related to the target molecule.
-
Unreacted Starting Material: The presence of 2-methoxynicotinic acid is a common issue if the chlorination reaction has not gone to completion.
-
Over-chlorinated Byproducts: Depending on the reaction conditions, dichlorinated species or other related substances may form.
-
Residual Solvents: Inadequate drying can leave residual solvents from the reaction or purification steps.
-
Inorganic Salts: Salts from pH adjustments or the synthesis process (e.g., sodium chloride) can be present if not adequately washed.
A helpful strategy to identify these is to use Thin Layer Chromatography (TLC). An impurity with a higher Rf value is likely less polar, while a lower Rf value suggests a more polar impurity.[1]
Question 2: I'm observing persistent colored impurities in my product, giving it an off-white or yellowish tint. How can I remove them?
Colored impurities are common in aromatic compounds due to the formation of minor, highly conjugated byproducts.
-
Activated Carbon Treatment: A widely used technique is to treat a solution of the crude product with activated carbon. The porous structure of the carbon adsorbs the large, colored impurity molecules. It is crucial to use the minimum amount of carbon necessary and to perform a hot filtration to remove it, as the desired product can also be adsorbed, leading to yield loss.
-
Recrystallization: Often, a carefully chosen recrystallization solvent system will leave the colored impurities in the mother liquor.
Question 3: My recrystallization is resulting in an oil rather than crystals. What can I do to promote crystallization?
"Oiling out" is a common problem in recrystallization and occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Solvent Choice: The solvent may be too good a solvent for your compound. Try a solvent system where the compound is less soluble. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective.[2] For carboxylic acids, mixtures like methanol/water or ethanol/water are good starting points.[3]
-
Cooling Rate: Cooling the solution too quickly can favor oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
Question 4: What are the best analytical techniques to confirm the purity of my this compound?
A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting minor impurities.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any structurally related impurities. The presence of unexpected signals or incorrect integration values can indicate impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying impurities with different masses.
Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This is a robust method for purifying this compound, leveraging the principle that the compound is more soluble in hot solvent than in cold.[6]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat to facilitate dissolution.
-
Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This technique is useful for separating the acidic product from non-acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl) solution
-
Separatory funnel
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M NaOH solution. The acidic product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a small amount of ethyl acetate to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the product precipitates out.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum. This can be followed by recrystallization for higher purity.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Polarity | Rationale |
| Ethanol/Water | Polar Protic | Good solubility at high temperatures, poor at low temperatures.[3] |
| Methanol/Water | Polar Protic | Similar to ethanol/water, may offer different selectivity for impurities.[2] |
| Acetone/Water | Polar Aprotic/Protic | Another common system for polar compounds.[2] |
| Ethyl Acetate/Heptane | Intermediate Polarity | Useful if the compound is less polar; ethyl acetate as the "good" solvent and heptane as the "poor" solvent.[2] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/ 2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
Technical Support Center: Chlorination of 5-Chloro-2-methoxyisonicotinic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic step. We will explore the causality behind common issues and provide field-proven, actionable solutions to optimize your reaction.
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, serving as a gateway to numerous derivatives like amides and esters.[1][2] However, the electronic properties of the substituted pyridine ring in 5-Chloro-2-methoxyisonicotinic acid introduce specific challenges that require careful consideration of reagents and reaction conditions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the chlorination process in a direct, problem-solution format.
Q1: My reaction is incomplete, and I'm recovering a significant amount of unreacted this compound. What are the most likely causes?
A1: Recovering starting material is a classic sign of insufficient reaction drive. Several factors could be at play:
-
Reagent Quality and Stoichiometry: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly reactive and susceptible to hydrolysis from atmospheric moisture.[3] Using an old or improperly stored bottle can lead to reduced activity. Ensure you are using a fresh or recently opened bottle of the chlorinating agent. Furthermore, ensure at least a stoichiometric amount is used; an excess (typically 1.1 to 2.0 equivalents) is often recommended to drive the reaction to completion.
-
Insufficient Reaction Temperature or Time: While oxalyl chloride reactions can often be run at room temperature, particularly with a DMF catalyst, thionyl chloride reactions frequently require heating (reflux) to proceed at an adequate rate.[4][5] If you are running the reaction at a low temperature, consider incrementally increasing it. Similarly, extend the reaction time and monitor by a suitable method (see Q6) to ensure it has reached completion.
-
Poor Solubility: The starting carboxylic acid must be well-solvated for the reaction to occur efficiently. If the acid is not fully dissolved in the chosen solvent (e.g., DCM, toluene, or neat SOCl₂), the reaction will be slow and incomplete. Consider a different solvent or an increase in the solvent volume.
Q2: I'm observing significant byproduct formation, leading to a low yield of the desired acyl chloride. What are the potential side reactions?
A2: The structure of this compound contains functional groups that can be sensitive to the reaction conditions.
-
Demethylation of the Methoxy Group: The 2-methoxy group on the pyridine ring can be susceptible to cleavage under harsh acidic conditions, which are generated by the release of HCl during the reaction.[1][6] This is particularly a risk with prolonged heating in the presence of excess thionyl chloride. The resulting 2-hydroxy derivative is less reactive and contributes to impurities. Using a milder chlorinating agent like oxalyl chloride at lower temperatures can mitigate this.[6][7]
-
Pyridine Ring Interactions: Pyridine derivatives can be complex. While the ring is generally stable, the nitrogen can be protonated by the generated HCl. In some cases, pyridine can act as a catalyst or participate in side reactions, especially with thionyl chloride.[8][9] Adding a non-nucleophilic base like pyridine in stoichiometric amounts can sometimes control the reaction, but it also complicates workup.[8] The preferred modern method is often catalytic DMF with oxalyl chloride.[5][7]
-
Reaction with DMF Catalyst: When using oxalyl chloride with a DMF catalyst, adding too much DMF can lead to the formation of byproducts.[5] Only a catalytic amount (e.g., one drop) is needed to generate the Vilsmeier reagent (Me₂N=CHCl⁺), which is the active chlorinating species.[7]
Q3: Should I use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)? What are the pros and cons for my specific substrate?
A3: The choice of chlorinating agent is arguably the most critical decision for this synthesis. While thionyl chloride is cheaper, oxalyl chloride is often considered the superior reagent for complex or sensitive molecules.[6][7]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Rationale & Causality |
| Reactivity | Moderate; often requires heat.[4] | High; often works at room temperature with a catalyst.[4][5] | Oxalyl chloride with catalytic DMF forms the highly reactive Vilsmeier reagent, enabling milder conditions.[7] |
| Byproducts | SO₂(gas), HCl(gas)[10] | CO(gas), CO₂(gas), HCl(gas)[1] | Both produce gaseous byproducts, which simplifies workup by driving the reaction equilibrium forward.[11][12] |
| Workup | Higher boiling point (79°C).[6] Excess reagent can be difficult to remove completely. | Lower boiling point (62-65°C).[6] Excess reagent is easily removed under vacuum. | The volatility of oxalyl chloride allows for a cleaner product post-evaporation, reducing contamination in subsequent steps.[6] |
| Side Reactions | Higher risk of demethylation and degradation due to higher required temperatures and acidity. | Milder conditions reduce the risk of side reactions, preserving the sensitive methoxy group. | The ability to perform the reaction at or below room temperature is a significant advantage for substrate stability. |
| Cost | Less expensive, suitable for large-scale production.[6] | More expensive, often preferred for research and fine chemical synthesis.[3] | The cost trade-off is often justified by higher purity and yield on smaller scales. |
For this compound, oxalyl chloride with catalytic DMF is the recommended starting point due to its mild conditions, which will likely prevent demethylation of the methoxy group and lead to a cleaner reaction profile.
Q4: What is the role of a catalyst like DMF or pyridine, and should I be using one?
A4: Catalysts are crucial for activating the chlorinating agent, especially oxalyl chloride.
-
N,N-Dimethylformamide (DMF): With oxalyl chloride, a catalytic amount of DMF initiates a cycle that generates the Vilsmeier reagent.[7] This reagent is the true, highly electrophilic chlorinating agent that reacts with the carboxylic acid. This catalytic approach allows the reaction to proceed quickly at room temperature.[5]
-
Pyridine: With thionyl chloride, pyridine is sometimes used as a catalyst and an HCl scavenger.[8][9] It reacts with the generated HCl to form pyridinium hydrochloride, preventing the reaction mixture from becoming excessively acidic. This can be beneficial for acid-sensitive substrates. However, using stoichiometric pyridine can complicate the workup process.
Recommendation: Use a catalytic amount (1-2 drops) of DMF when using oxalyl chloride. For thionyl chloride, a catalytic amount of DMF can also accelerate the reaction.[11]
Q5: My product seems to be degrading during workup or purification. How can I improve its stability?
A5: Acyl chlorides are notoriously sensitive to moisture and nucleophiles.[3] The primary cause of degradation is hydrolysis back to the starting carboxylic acid upon exposure to water.
-
Strict Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried before use.[3] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). All solvents and reagents should be anhydrous.
-
Workup Procedure: After the reaction is complete, the primary goal is to remove the excess chlorinating agent and solvent without introducing water. This is typically done via rotary evaporation. Given its lower boiling point, excess oxalyl chloride is more easily removed than thionyl chloride.[6]
-
Avoid Aqueous Workup: Do not wash the crude acyl chloride with water or aqueous bicarbonate solutions. This will lead to immediate hydrolysis.
-
Purification: Crude 5-Chloro-2-methoxyisonicotinoyl chloride is often pure enough for the next step after simply evaporating the solvent and excess reagent.[7] If purification is necessary, distillation under high vacuum is the standard method, but care must be taken as the product may not be thermally stable.
Visual Troubleshooting and Workflow
To systematically diagnose issues with your chlorination reaction, follow the logical progression outlined in the diagram below.
Caption: Troubleshooting workflow for low yield in chlorination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Always perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preferred Method using Oxalyl Chloride
This method is recommended for its mild conditions and clean workup, minimizing the risk of side reactions.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add this compound (1.0 eq). Add a suitable anhydrous solvent, such as dichloromethane (DCM), to create a stirrable suspension or solution (approx. 0.2-0.5 M).
-
Catalyst and Reagent: Add a catalytic amount of anhydrous DMF (e.g., 1 drop from a syringe per 10 mmol of acid). Begin stirring. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Stir the mixture at room temperature. Vigorous gas evolution (CO, CO₂, HCl) should be observed. Monitor the reaction progress by TLC (see Q6). The reaction is typically complete within 1-3 hours when the gas evolution ceases and the starting material is consumed.
-
Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl chloride.
-
Causality Note: The low boiling point of oxalyl chloride allows for its efficient removal, leaving the crude acyl chloride.[6]
-
-
Product: The resulting crude 5-Chloro-2-methoxyisonicotinoyl chloride is often a solid or oil and is typically used immediately in the next step without further purification.
Protocol 2: Alternative Method using Thionyl Chloride
This method is an alternative, particularly for larger-scale reactions where cost is a factor.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add this compound (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq). This can be done neat or with an anhydrous solvent like toluene.
-
Reaction: Add a catalytic drop of DMF.[11] Slowly heat the mixture to reflux (for neat SOCl₂, the temperature is ~79°C).
-
Causality Note: The higher temperature is often required to overcome the activation energy for reactions with thionyl chloride.[4]
-
-
Monitoring: Monitor the reaction for 2-6 hours. The reaction is complete when gas evolution (SO₂, HCl) stops and the starting material is consumed (check by TLC).
-
Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.
-
Product: The crude product should be used immediately.
Q6: How can I effectively monitor the reaction progress to determine the optimal endpoint?
A6: Monitoring is key to avoiding both incomplete reactions and byproduct formation from over-reaction.
-
Thin-Layer Chromatography (TLC): This is the most common method.
-
Carefully quench a small aliquot of the reaction mixture with methanol. This converts the reactive acyl chloride into its corresponding methyl ester.
-
Spot the starting carboxylic acid, the quenched reaction mixture, and a co-spot on a TLC plate.
-
The reaction is complete when the spot corresponding to the starting acid has disappeared and a new, less polar spot (the methyl ester) has appeared. The ester will have a higher Rf value than the carboxylic acid.
-
-
Gas Evolution: A simple visual cue is the cessation of gas bubbling (SO₂/HCl or CO/CO₂/HCl). While not quantitative, it indicates the reaction is slowing down or complete.
Caption: Generalized mechanism of acyl chloride formation.
References
- 1. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. reddit.com [reddit.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. chem.libretexts.org [chem.libretexts.org]
optimization of reaction conditions for 5-Chloro-2-methoxyisonicotinic acid synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges in this synthetic procedure.
Overview of Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A common and effective method for its synthesis involves the selective chlorination of 2-methoxynicotinic acid at the 5-position. This is typically achieved using an alkali metal hypochlorite, such as sodium hypochlorite, in an aqueous solvent system.[2][3] The reaction is generally carried out at a controlled temperature, ranging from 10°C to 30°C.[2] Following the reaction, the desired product can be isolated by acidification of the reaction mixture, leading to precipitation, which is then filtered.[2] Alternatively, the product can be extracted using a suitable organic solvent after acidification.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[4][5]
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
Insight: The purity of your 2-methoxynicotinic acid is paramount. Impurities can interfere with the chlorination reaction, leading to the formation of side products and consuming the reagent.
-
Recommendation: Ensure the starting material is of high purity. If necessary, purify it by recrystallization before use. Verify the purity using analytical techniques like NMR or LC-MS.[4]
-
-
Degradation of Chlorinating Agent:
-
Insight: Sodium hypochlorite solutions can degrade over time, leading to a lower effective concentration of the active chlorinating species.
-
Recommendation: Use a fresh, unopened bottle of sodium hypochlorite solution for your reaction. It is also advisable to titrate the commercial solution to determine its exact concentration before use.
-
-
Suboptimal Reaction Temperature:
-
Insight: The reaction temperature is a critical parameter. Temperatures that are too high can lead to decomposition of the product or unwanted side reactions, while temperatures that are too low may result in an incomplete reaction. The optimal temperature range is typically between 10°C and 30°C.[2]
-
Recommendation: Carefully monitor and control the reaction temperature using a water or ice bath. Experiment with slight variations within the recommended range to find the optimal temperature for your specific setup.
-
-
Incorrect pH during Workup:
-
Insight: The product is precipitated from the reaction mixture by acidification. If the pH is not sufficiently low, the product will remain dissolved in the aqueous layer, leading to a significant loss in yield.
-
Recommendation: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid (e.g., concentrated HCl) while monitoring the pH with a calibrated pH meter. Ensure the pH is lowered to approximately 2-3 to achieve complete precipitation of the carboxylic acid.
-
-
Inefficient Extraction:
-
Insight: If you are using an extraction-based workup, the choice of solvent and the number of extractions are crucial for maximizing recovery.
-
Recommendation: Use a solvent in which the product is highly soluble, such as chloroform or ethyl acetate.[2] Perform multiple extractions (at least 3-4 times) with fresh solvent to ensure complete transfer of the product from the aqueous to the organic phase.
-
Q2: I am observing significant amounts of impurities in my final product. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common challenge in organic synthesis. Understanding the potential side reactions is key to developing a strategy to minimize their formation.
Potential Side Reactions & Mitigation Strategies:
-
Over-chlorination:
-
Insight: The pyridine ring can be susceptible to further chlorination, leading to the formation of dichlorinated species.
-
Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess, but avoid a large excess, of sodium hypochlorite.
-
Slow Addition: Add the sodium hypochlorite solution dropwise to the reaction mixture to maintain a low instantaneous concentration of the chlorinating agent.
-
Temperature Control: Maintain the reaction temperature in the lower end of the recommended range (10-15°C) to disfavor over-reaction.
-
-
-
Oxidation of the Methoxy Group:
-
Insight: The methoxy group can be susceptible to oxidation under the reaction conditions, although this is generally less common.
-
Mitigation: Ensure that the reaction is not exposed to unnecessarily harsh conditions or prolonged reaction times.
-
-
Impurity Profile Analysis:
Q3: The reaction seems to stall and does not go to completion. What should I check?
A3: A stalled reaction can be frustrating. Here are some key areas to investigate:
-
Reagent Activity:
-
Insight: As mentioned previously, the activity of the sodium hypochlorite solution is critical.
-
Action: Verify the concentration of your chlorinating agent.
-
-
Insufficient Mixing:
-
Insight: The reaction is a biphasic system (aqueous and potentially solid starting material). Inefficient stirring can lead to poor mass transfer and a stalled reaction.
-
Action: Ensure vigorous and efficient stirring throughout the reaction. Use a magnetic stir bar and stir plate that are appropriately sized for your reaction vessel.
-
-
Reaction Monitoring:
-
Insight: It's important to monitor the progress of the reaction to determine if it has truly stalled or is just proceeding slowly.
-
Action: Periodically take small aliquots from the reaction mixture, quench them, and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.[4]
-
Experimental Protocols
Optimized Synthesis of this compound
Materials:
-
2-Methoxynicotinic acid
-
5.25% Aqueous sodium hypochlorite solution (commercial bleach)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Chloroform (for extraction, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxynicotinic acid in deionized water.
-
Cool the solution to 10-15°C using an ice-water bath.
-
Slowly add the 5.25% aqueous sodium hypochlorite solution dropwise to the stirred solution over a period of 30-60 minutes, while maintaining the temperature between 10°C and 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture back down in an ice bath.
-
Slowly and carefully acidify the mixture with concentrated HCl to a pH of 2-3. A white precipitate should form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight.
Purification (if necessary):
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure starting material | Recrystallize 2-methoxynicotinic acid before use. |
| Degraded chlorinating agent | Use fresh sodium hypochlorite and titrate to confirm concentration. | |
| Suboptimal temperature | Maintain reaction temperature between 10-20°C. | |
| Incomplete precipitation | Acidify to pH 2-3 during workup. | |
| Impurity Formation | Over-chlorination | Use a slight excess of chlorinating agent and add it slowly. |
| Side reactions | Analyze impurities by LC-MS/MS to identify side products. | |
| Stalled Reaction | Inactive reagent | Check the concentration of the sodium hypochlorite solution. |
| Poor mixing | Ensure vigorous and efficient stirring. | |
| Inaccurate monitoring | Monitor reaction progress using TLC or LC-MS. |
Visualization
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A workflow diagram illustrating the key steps in troubleshooting low reaction yield.
References
- 1. This compound [myskinrecipes.com]
- 2. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 3. DK168624B1 - Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination of 2-Methoxynicotinic Acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-Chloro-2-methoxyisonicotinic acid under acidic conditions
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxyisonicotinic acid. The focus of this document is to address the stability challenges of this compound, particularly under acidic conditions. As a substituted 2-methoxypyridine derivative, this molecule is susceptible to specific degradation pathways that can impact experimental outcomes, purity, and shelf-life. This center offers troubleshooting advice, frequently asked questions, and validated experimental protocols to help you anticipate and manage these stability issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic environments?
The principal stability issue is the acid-catalyzed hydrolysis of the 2-methoxy ether linkage. In the presence of aqueous acid, the compound is likely to degrade to 5-Chloro-2-hydroxyisonicotinic acid. This occurs because the pyridine nitrogen atom can become protonated, which activates the C2 position for nucleophilic attack by water, leading to the displacement of methanol. This is a known reaction pathway for 2-methoxypyridine derivatives.[1]
Q2: What is the main degradation product I should expect to see?
Under acidic hydrolytic conditions, the expected primary degradation product is 5-Chloro-2-hydroxyisonicotinic acid . This product is significantly more polar than the parent compound due to the presence of the hydroxyl group, which can also exist in its tautomeric form, 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Q3: How can I minimize degradation when preparing acidic solutions or formulations?
To mitigate degradation, consider the following strategies:
-
Temperature Control: Perform all manipulations at low temperatures (e.g., on an ice bath) as hydrolysis rates are highly temperature-dependent.
-
pH Management: Use the mildest acidic conditions that your experimental protocol allows. Avoid strong, concentrated acids where possible.
-
Solvent Choice: If permissible by your experimental design, using a co-solvent system with aprotic solvents (e.g., acetonitrile, THF) can reduce the concentration of water available for hydrolysis.
-
Time Limitation: Prepare solutions fresh and use them immediately. Avoid long-term storage of the compound in acidic aqueous media.
Q4: What are the recommended storage conditions for the solid compound?
The solid form of this compound is generally stable under standard ambient conditions.[2] However, for long-term storage and to ensure highest purity, it is recommended to:
-
Store in a tightly closed container to protect from moisture.[2][3][4]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Consider storage under an inert atmosphere (e.g., argon or nitrogen) as the material can be air and light sensitive.[2]
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your experiments.
| Observed Issue | Probable Cause | Recommended Solution & Explanation |
| Rapid decrease in the parent compound's peak area during HPLC analysis of an acidic sample. | Acid-Catalyzed Hydrolysis: The compound is degrading in your sample vial or during the analytical run, especially if the mobile phase is acidic. | 1. Immediate Analysis: Analyze samples as soon as they are prepared. 2. Sample Quenching: Neutralize the sample with a suitable base (e.g., a calculated amount of NaOH or a buffer) immediately after the reaction/incubation period to halt further degradation. 3. Cooled Autosampler: Use a refrigerated autosampler (e.g., set to 4°C) to slow degradation while samples are queued for injection. |
| A new, more polar peak appears and grows over time in the chromatogram. | Formation of Degradation Product: This new peak is likely 5-Chloro-2-hydroxyisonicotinic acid, which is more polar and thus has a shorter retention time on a reverse-phase HPLC column. | 1. Peak Identification: Use LC-MS to confirm the mass of the new peak. The expected mass corresponds to the hydroxylated degradant. 2. Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent peak from all degradation products.[5][6] This is crucial for accurate quantification. |
| Poor reproducibility of results between different experimental runs. | Inconsistent Experimental Parameters: Minor variations in pH, temperature, or incubation time can lead to significant differences in the extent of degradation. | 1. Standardize Procedures: Strictly control all parameters. Use calibrated pH meters and temperature-controlled water baths or incubators. 2. Internal Standard: Use an internal standard in your analytical method to correct for variations in sample preparation and injection volume. 3. Control Samples: Always run a control sample (e.g., compound in a neutral, non-degrading solvent) alongside your stressed samples to ensure the stability issue is specific to the acidic conditions. |
Visualizations: Degradation Pathway and Workflow
Proposed Acid-Catalyzed Degradation Pathway
The diagram below illustrates the mechanism of hydrolysis for this compound under acidic conditions.
References
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. mblbio.com [mblbio.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in 5-Chloro-2-methoxyisonicotinic acid synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation and optimize your synthetic route.
I. Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its synthesis, while seemingly straightforward, can be prone to the formation of several byproducts that can complicate purification and reduce overall yield. This guide provides a comprehensive overview of the common synthetic challenges and offers practical, field-proven solutions to overcome them.
A prevalent synthetic route involves the chlorination of 2-methoxyisonicotinic acid.[2][3] This guide will focus primarily on troubleshooting this specific transformation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Incomplete Chlorination
Symptoms:
-
The presence of a significant amount of starting material (2-methoxyisonicotinic acid) in the final product mixture, as detected by TLC, LC-MS, or NMR.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Chlorinating Agent | The stoichiometry of the chlorinating agent to the substrate is critical. An inadequate amount will naturally lead to incomplete conversion. | Ensure a slight excess of the chlorinating agent (e.g., sodium hypochlorite) is used. A molar ratio of 1.1 to 1.5 equivalents is often recommended.[2][3] |
| Low Reaction Temperature | The activation energy for the chlorination of the pyridine ring may not be met at lower temperatures, leading to a sluggish or incomplete reaction. | Maintain the reaction temperature within the optimal range, typically between 10°C and 30°C for chlorination with alkali metal hypochlorites.[3] |
| Poor Mixing | In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of the chlorinating agent, preventing complete reaction. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture and facilitate mass transfer. |
| Decomposition of Chlorinating Agent | Alkali metal hypochlorite solutions can be unstable and decompose over time, especially when exposed to light or heat, reducing their effective concentration. | Use a fresh, properly stored solution of the chlorinating agent. It is advisable to titrate the solution to determine its exact concentration before use. |
Problem 2: Formation of Dichloro- and Other Over-chlorinated Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of species with masses corresponding to the addition of two or more chlorine atoms.
-
Complex proton NMR spectra with unexpected aromatic signals.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Excessive Chlorinating Agent | A large excess of the chlorinating agent can lead to further chlorination of the desired product. | Carefully control the stoichiometry of the chlorinating agent. A slight excess is beneficial for complete conversion, but a large excess should be avoided. |
| Prolonged Reaction Time | Leaving the reaction to proceed for an extended period after the starting material has been consumed can increase the likelihood of over-chlorination. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is no longer detected. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of the desired reaction but may also accelerate the rate of subsequent chlorination reactions. | Maintain the reaction temperature within the recommended range (10°C to 30°C).[3] Avoid localized heating by ensuring efficient stirring. |
Problem 3: Hydrolysis of the Methoxy Group
Symptoms:
-
Presence of 5-Chloro-2-hydroxyisonicotinic acid as a significant byproduct. This can be identified by a change in polarity on TLC and by its characteristic spectroscopic data.
-
The methoxy signal in the ¹H NMR spectrum (typically around 4.0 ppm) is diminished or absent, with the appearance of a broad hydroxyl proton signal.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Acidic Conditions During Workup | Strong acidic conditions, particularly at elevated temperatures, can catalyze the hydrolysis of the methoxy ether. | During the acidification step of the workup, use a dilute acid (e.g., 1N HCl) and maintain a low temperature (e.g., 0-5°C) by performing the acidification in an ice bath.[2] |
| Presence of Lewis Acids | Certain impurities or reagents can act as Lewis acids, promoting the cleavage of the methyl group. | Ensure all reagents and solvents are of high purity and free from contaminating Lewis acidic species. |
Problem 4: Decarboxylation of the Product
Symptoms:
-
Formation of 3-Chloro-6-methoxypyridine as a byproduct.
-
Gas evolution (CO₂) may be observed during the reaction or workup, especially at higher temperatures.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Reaction or Workup Temperatures | Pyridine carboxylic acids can undergo decarboxylation when heated, a reaction that can be accelerated by the presence of acids or bases.[4] | Maintain controlled temperatures throughout the synthesis and purification process. Avoid excessive heating during reaction, extraction, and solvent removal. |
| Strongly Acidic or Basic Conditions | Extreme pH values can promote decarboxylation. | Neutralize the reaction mixture carefully and avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is the selective chlorination of 2-methoxyisonicotinic acid at the 5-position using an alkali metal hypochlorite, such as sodium hypochlorite, in an aqueous solution.[2][3] This method is favored for its operational simplicity and good yields.
Q2: How can I effectively purify the final product from the common byproducts?
A2: Purification can typically be achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. For more challenging separations, such as removing isomeric byproducts, column chromatography on silica gel using a hexane/ethyl acetate gradient can be effective.[5]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more detailed analysis and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes. Sodium hypochlorite solutions are corrosive and can release chlorine gas if mixed with acid. Therefore, the reaction and workup should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyisonicotinic acid (1.0 eq) in a 5.25% aqueous sodium hypochlorite solution (a slight excess, e.g., 1.1-1.5 eq).
-
Reaction: Stir the resulting mixture vigorously at room temperature (approximately 20-25°C) for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath.
-
Acidification: Slowly add 1N hydrochloric acid to the reaction mixture with continuous stirring until the pH is acidic (pH 2-3), resulting in the precipitation of the product.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
V. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthesis of this compound.
Diagram 2: Byproduct Formation Pathways
Caption: Common Byproduct Formation Pathways.
VI. References
-
Elliott, M. L., & Goddard, C. J. (1989). A convenient synthesis of 5-chloro-2-methoxynicotinic acid. Synthetic Communications, 19(9-10), 1505-1508. 2
-
Kuhla, D. E., & Lombardino, J. G. (1975). U.S. Patent No. 3,879,403. Washington, DC: U.S. Patent and Trademark Office. 3
-
BenchChem. (2025). Avoiding byproduct formation in the synthesis of 5-chloroindoles. BenchChem Technical Support. 5
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to 5-Chloro-2-methoxyisonicotinic Acid and Other Nicotinic Acid Derivatives in Medicinal Chemistry
This guide provides an in-depth comparison of 5-Chloro-2-methoxyisonicotinic acid and its structural isomer, 5-Chloro-2-methoxynicotinic acid, against the parent nicotinic acid scaffold. The focus is on the influence of chemical substitutions on physicochemical properties, metabolic fate, and strategic application in drug synthesis, particularly for developing next-generation therapeutics.
Introduction: The Nicotinic Acid Scaffold as a Privileged Structure
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule in biology, primarily recognized for its role in cellular metabolism and as a potent lipid-modifying drug.[1] Beyond its direct therapeutic uses, the pyridine carboxylic acid core of nicotinic acid serves as a versatile and privileged scaffold in medicinal chemistry. Its derivatives have been explored for a vast range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[2][3]
The strategic modification of this core by introducing substituents allows for the fine-tuning of a molecule's properties to optimize its efficacy, selectivity, and pharmacokinetic profile. This guide focuses on a specific derivative, this compound, and its closely related isomer, 5-Chloro-2-methoxynicotinic acid. While the former was the subject of the initial query, patent literature highlights the latter as a crucial intermediate in the synthesis of oral hypoglycemic agents.[4] This distinction underscores a critical concept in drug development: not all derivatives are designed to be the final active pharmaceutical ingredient (API), but many serve as highly valuable, pre-functionalized building blocks.
This analysis will therefore compare these substituted derivatives to the parent nicotinic acid, not as therapeutic equivalents, but as distinct chemical entities whose value is defined by the unique properties conferred by their chloro and methoxy substitutions. We will explore how these modifications impact physicochemical characteristics, predict their metabolic fate, and detail their documented role in the synthesis of complex drugs.
Part 1: Physicochemical Properties - The Foundation of Biological Interaction
The introduction of chloro and methoxy groups, along with the position of the carboxylic acid (position 3 for nicotinic vs. position 4 for isonicotinic), dramatically alters the molecule's electronic and physical nature. These changes have profound implications for solubility, membrane permeability, and the ability to interact with biological targets.
The chloro group at the 5-position is electron-withdrawing and increases the molecule's lipophilicity (as indicated by a higher calculated LogP). This can enhance membrane passage but may decrease aqueous solubility. The methoxy group at the 2-position is electron-donating and can also influence lipophilicity and provides a potential site for metabolic activity. Structure-activity relationship (SAR) studies on similar heterocyclic compounds have shown that such substitutions are critical for modulating biological activity.[5][6][7]
| Property | Nicotinic Acid | Isonicotinic Acid | 5-Chloro-2-methoxynicotinic acid[8] | This compound |
| Structure | Pyridine-3-carboxylic acid | Pyridine-4-carboxylic acid | 5-Chloro-2-methoxy-pyridine-3-carboxylic acid | 5-Chloro-2-methoxy-pyridine-4-carboxylic acid |
| Molecular Weight | 123.11 g/mol | 123.11 g/mol | 187.58 g/mol | 187.58 g/mol |
| Calculated LogP | 0.36 | 0.59 | ~1.5-2.0 (Estimated) | ~1.5-2.0 (Estimated) |
| pKa | 4.85 | 4.96 | Lower than parent (due to Cl) | Lower than parent (due to Cl) |
| Primary Role | Active Drug (Lipid-Lowering) | Synthetic Precursor | Drug Intermediate[4] | Synthetic Intermediate |
Table 1. Comparative physicochemical properties of nicotinic acid and selected derivatives. LogP and pKa for substituted compounds are estimated based on the known effects of their functional groups.
Part 2: Metabolic Pathways - Predicting In Vivo Fate and Stability
The metabolism of nicotinic acid in humans follows two primary routes: a low-capacity pathway involving conjugation with glycine to form nicotinuric acid (NUA), and a high-capacity pathway where it is converted to nicotinamide and subsequently enters the NAD+ salvage pathway, leading to metabolites like N-methyl-2-pyridone-5-carboxamide (2PY).[9][10] The balance between these pathways is dose-dependent and can be altered by the formulation (e.g., immediate vs. sustained release).[10]
Figure 1. Simplified metabolic pathways of nicotinic acid.
For 5-Chloro-2-methoxynicotinic acid, this metabolic map is expected to change significantly.
-
Blocked Conjugation Site: The chlorine atom at the 5-position may sterically hinder or electronically disfavor the conjugation reaction that forms nicotinuric acid.
-
New Metabolic Handle: The 2-methoxy group presents a classic site for Phase I metabolism, specifically O-demethylation by cytochrome P450 enzymes, which would yield 5-chloro-2-hydroxynicotinic acid. This introduces a new primary clearance mechanism not available to the parent compound.
-
Altered Enzyme Affinity: The substitutions will change the molecule's shape and electronic distribution, likely altering its affinity for the enzymes involved in the amidation pathway.
These predicted metabolic shifts are critical considerations when designing a synthetic intermediate. A metabolically stable intermediate is less likely to be prematurely cleared or converted into a reactive species during synthesis or in vivo if it were to be absorbed.
Part 3: Application in Synthesis - A Key Intermediate for Hypoglycemic Agents
The most significant role identified for 5-Chloro-2-methoxynicotinic acid is as a key synthetic intermediate for oral hypoglycemic agents of the benzenesulfonylurea class.[4] Patent literature describes its synthesis via the selective chlorination of 2-methoxynicotinic acid and its subsequent use to build more complex molecules.[4][11]
The rationale for using this specific intermediate is rooted in chemical principles:
-
Activation and Directing Effects: The methoxy and chloro groups provide the necessary electronic properties on the pyridine ring for subsequent reactions.
-
Built-in Functionality: The carboxylic acid serves as a handle for amide bond formation, a common step in drug synthesis.
-
Molecular Scaffolding: It provides a rigid, pre-functionalized core onto which other necessary pharmacophoric elements can be attached.
Figure 2. Synthetic workflow utilizing 5-Chloro-2-methoxynicotinic acid.
Part 4: Experimental Protocol for Characterization and Comparison
To compare and characterize these derivatives in a laboratory setting, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard for separating and quantifying such compounds.
Protocol: HPLC Analysis of Nicotinic Acid Derivatives
This protocol provides a framework for the analytical separation of nicotinic acid and its substituted derivatives.
1. Objective: To develop a reverse-phase HPLC method for the separation and quantification of nicotinic acid, isonicotinic acid, and 5-chloro-2-methoxy-substituted analogs.
2. Materials & Reagents:
-
Reference Standards: Nicotinic acid, Isonicotinic acid, 5-Chloro-2-methoxynicotinic acid.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Standard Preparation:
-
Prepare individual 1 mg/mL stock solutions of each reference standard in a suitable solvent (e.g., 50:50 ACN/Water).
-
From the stock solutions, prepare a mixed working standard containing all analytes at a final concentration of 10 µg/mL.
-
Prepare a series of calibration standards by diluting the working standard (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).
4. Chromatographic Conditions:
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 261 nm.[12]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 5% B
-
18-25 min: Column re-equilibration at 5% B
-
5. Analysis Procedure:
-
Inject the prepared calibration standards to generate a calibration curve for each analyte.
-
Inject the mixed working standard to determine the retention time and resolution for each compound.
-
Inject unknown samples (if applicable).
6. Expected Outcome & Causality:
-
Elution Order: Due to its higher polarity, nicotinic acid is expected to elute earliest. The chloro-methoxy derivative, being the most lipophilic, will have the longest retention time on the C18 column. This separation is governed by the principles of reverse-phase chromatography, where more nonpolar compounds interact more strongly with the stationary phase.
-
Quantification: The peak area from the UV detector is proportional to the concentration of the analyte. The calibration curve is used to accurately quantify the amount of each derivative in a sample.
-
Method Validation: This protocol serves as a starting point. For rigorous use, it must be validated for linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines.
Conclusion
The comparison of this compound and its nicotinic acid isomer with the parent compound reveals a compelling narrative in drug discovery. While nicotinic acid is a well-established therapeutic agent, its value can be transformed through chemical modification. The addition of chloro and methoxy groups fundamentally alters the molecule's physicochemical properties and metabolic profile. This guide demonstrates that the true utility of 5-Chloro-2-methoxynicotinic acid lies not in its own biological activity, but in its role as a sophisticated, purpose-built intermediate for constructing more complex drugs like oral hypoglycemics.[4] This highlights a key principle for researchers and drug developers: the strategic value of a chemical derivative is defined by the specific problems it is designed to solve, whether as a final API or as a critical stepping stone on the path to a novel therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 12. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Reactivity of 5-Chloro-2-methoxyisonicotinic Acid and 5-bromo-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, serve as versatile building blocks, offering reactive handles for the introduction of diverse molecular fragments. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct building blocks: 5-Chloro-2-methoxyisonicotinic acid and 5-bromo-2-methoxyisonicotinic acid. Our analysis, grounded in established chemical principles and supported by experimental data from analogous systems, will illuminate the nuanced differences in their performance in key synthetic transformations, empowering chemists to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Foundation for Reactivity
The subtle differences in the physicochemical properties of 5-chloro- and 5-bromo-2-methoxyisonicotinic acid, stemming from the distinct nature of the halogen substituent, lay the groundwork for their differential reactivity. A summary of their key properties is presented below.
| Property | This compound | 5-bromo-2-methoxyisonicotinic acid |
| Molecular Formula | C₇H₆ClNO₃ | C₇H₆BrNO₃ |
| Molecular Weight | 187.58 g/mol | 232.03 g/mol |
| CAS Number | 88912-22-5[1] | 886365-22-6[2] |
| Appearance | White to off-white crystalline powder | Off-white to pale yellow solid |
| Melting Point | 98-100 °C (for the related 5-chloro-2-methoxybenzoic acid)[3] | ~141-144 °C (for the related 5-bromo-2-thiophenecarboxylic acid) |
| pKa | Estimated ~3-4 (for the carboxylic acid) | Estimated ~3-4 (for the carboxylic acid) |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. In this arena, the choice between a chloro and a bromo substituent has profound implications for reaction efficiency and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a prime example of where the bromo-substituted analog exhibits superior reactivity. This is primarily attributed to the difference in the carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step in the catalytic cycle.[4]
This reactivity trend (I > Br > OTf >> Cl) dictates that Suzuki-Miyaura couplings of 5-bromo-2-methoxyisonicotinic acid can often be achieved under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its chloro counterpart.[4] While the development of advanced phosphine ligands and catalyst systems has expanded the scope of aryl chlorides in Suzuki couplings, they often require more forcing conditions.[5][6]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-halo-2-methoxyisonicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Solvent: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), followed by a degassed solvent system like 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, generally proceeds more readily with aryl bromides than chlorides.[7] The oxidative addition of the palladium(0) catalyst to the C-X bond is again a key step, favoring the weaker C-Br bond.[8] Consequently, the amination of 5-bromo-2-methoxyisonicotinic acid can be expected to occur under milder conditions and with a broader range of amine coupling partners compared to the chloro analog. The coupling of aryl chlorides often necessitates the use of more specialized, electron-rich, and sterically hindered phosphine ligands to achieve comparable efficiency.[9]
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-halo-2-methoxyisonicotinic acid (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.) in a dry reaction vessel.
-
Catalyst and Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the appropriate phosphine ligand (e.g., XPhos, SPhos, or BINAP).
-
Solvent and Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation for introducing a variety of nucleophiles.[10] The reactivity in SNAr is governed by the electronic properties of the ring and the nature of the leaving group. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C2/C6) and para (C4) positions to nucleophilic attack.[11]
In the case of 5-halo-2-methoxyisonicotinic acids, the halogen is at the C5 position, which is meta to the ring nitrogen. This position is less activated towards nucleophilic attack compared to the C2 and C4 positions. However, the presence of the electron-withdrawing carboxylic acid group at C4 and the methoxy group at C2 will influence the electron density of the ring.
The relative reactivity of the chloro and bromo substituents in SNAr is more nuanced than in cross-coupling reactions. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex.[12][13] The first step, the nucleophilic attack, is often rate-determining. A more electronegative halogen, like chlorine, can better stabilize the developing negative charge in the transition state through its inductive effect, potentially leading to a faster reaction rate. Conversely, bromide is a better leaving group in the second, elimination step. The overall reactivity, therefore, depends on the balance of these opposing effects and the specific reaction conditions. In many cases involving activated aromatic systems, the order of reactivity is F > Cl > Br > I, suggesting that the initial nucleophilic attack is the more critical factor.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: Combine the 5-halo-2-methoxyisonicotinic acid (1.0 equiv.), the amine nucleophile (1.5-2.0 equiv.), and a base such as K₂CO₃ or Et₃N (2.0 equiv.) in a suitable solvent like ethanol, DMF, or NMP.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction's progress. The required temperature and time will depend on the nucleophilicity of the amine and the reactivity of the halide.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product via column chromatography or recrystallization.
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion and Outlook
The choice between this compound and 5-bromo-2-methoxyisonicotinic acid is a strategic decision that hinges on the desired chemical transformation.
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, 5-bromo-2-methoxyisonicotinic acid is the demonstrably more reactive substrate . Its use allows for milder reaction conditions, lower catalyst loadings, and often higher yields, making it the preferred choice for these transformations, especially in complex molecule synthesis where functional group tolerance is paramount.
For nucleophilic aromatic substitution reactions , the reactivity comparison is less straightforward. While the bromo derivative possesses a better leaving group, the higher electronegativity of the chloro substituent can enhance the rate of the initial nucleophilic attack. The optimal choice will likely depend on the specific nucleophile and reaction conditions, and empirical screening may be necessary to determine the superior substrate for a given SNAr transformation.
Ultimately, a thorough understanding of the underlying mechanistic principles governing these fundamental reactions empowers the synthetic chemist to strategically select the optimal building block, paving the way for more efficient and successful synthetic campaigns in the pursuit of novel therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Biological Activity of 5-Chloro-2-methoxyisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 5-Chloro-2-methoxyisonicotinic Acid
This compound is a heterocyclic aromatic compound that has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a chloro group, a methoxy group, and a carboxylic acid, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a diverse range of derivatives. While extensive research has been conducted on the biological activities of these derivatives, a direct comparative analysis against the parent compound is not well-documented in publicly available literature. This guide aims to provide a comprehensive overview of the known biological activities of this compound derivatives, focusing on their anticancer and antimicrobial properties. By examining the structure-activity relationships (SAR) of these derivatives, we can infer the potential contributions of the core scaffold and guide future drug discovery efforts.
Anticancer Activity of this compound Derivatives
Derivatives of this compound, particularly amides and hydrazones, have demonstrated significant potential as anticancer agents. The core structure appears to serve as a key pharmacophore, with modifications at the carboxylic acid group leading to compounds with enhanced cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Several studies on related chloro- and methoxy-substituted benzamide and pyrazine carboxamide derivatives provide valuable insights into the SAR of this class of compounds. A study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives revealed that the nature of the substituent on the sulphamoylphenyl ring plays a crucial role in their anti-proliferative activity. Specifically, compound 4j from this series, which incorporates a particular substituent, exhibited potent activity against a panel of cancer cell lines, with the highest sensitivity observed in human pancreatic carcinoma (MIA PaCa-2) cells. This suggests that the electronic and steric properties of the substituents significantly influence the anticancer efficacy.
Another study on 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated that a variety of substituents on the phenyl ring were well-tolerated, maintaining significant in vitro activity against Mycobacterium tuberculosis. While this study focused on antimycobacterial activity, the SAR principles can often be extrapolated to anticancer activity, where lipophilicity and electronic effects are key determinants of cellular uptake and target interaction. For instance, the presence of hydroxyl groups was found to decrease cytotoxicity, highlighting the delicate balance required for potent and selective activity.
The synthesis of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which can be considered derivatives of a chloro-substituted aromatic scaffold, also showed significant anticancer activity. The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a critical requirement for their anticancer effects, indicating the importance of specific side chains in conferring biological activity.
Quantitative Data Summary
The following table summarizes the anticancer activity of selected derivatives from the literature. It is important to note that a direct comparison is challenging due to the use of different cell lines and assay conditions across studies.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative | MIA PaCa-2 (Pancreatic) | Not specified, but identified as most potent | [1] |
| 2h | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone | MOLT-4 (Leukemia), SW-620 (Colon), SF-539 (CNS), SK-MEL-5 (Melanoma) | GI50 < 0.01–0.02 | [2] |
| Compound 6i | 5-chloro-6-methylaurone derivative | Melanoma, Breast Cancer | GI50 1.90, 2.70 | [3] |
Note: GI50 is the concentration for 50% growth inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (parent compound and derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity of this compound Derivatives
The isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for the treatment of tuberculosis, and its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[6][7][8] This has spurred extensive research into the antimicrobial potential of other isonicotinic acid derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of isonicotinic acid derivatives is highly dependent on their chemical structure. Studies on hydrazide-hydrazones of isonicotinic acid have shown that the nature of the aromatic aldehyde condensed with the isonicotinic acid hydrazide significantly influences the antimicrobial spectrum and potency.[9][10][11] Lipophilicity is a key factor, as it governs the ability of the compound to penetrate the bacterial cell wall.
Quantitative Data Summary
The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains.
| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 1.56 | [12] |
| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Mycobacterium tuberculosis H37Rv | 3.13 | [12] |
| Isonicotinic acid hydrazide-hydrazone derivative (NH3) | Escherichia coli | Not specified in µg/mL, but showed significant inhibition | [11] |
| Isonicotinic acid hydrazide-hydrazone derivative (NH5) | Bacillus subtilis | Not specified in µg/mL, but showed maximum inhibition | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve the test compounds (parent compound and derivatives) in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Recording: Record the MIC values for each compound against each tested microorganism.
Caption: Workflow of the broth microdilution assay for MIC determination.
Mechanism of Action: A Look at Isonicotinic Acid Derivatives
The primary mechanism of action for many isonicotinic acid derivatives, particularly the antitubercular drug isoniazid, involves the inhibition of mycolic acid synthesis.[6][7][8] Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway. This disruption of mycolic acid production leads to a loss of cell wall integrity and ultimately, bacterial death.
It is plausible that other isonicotinic acid derivatives with antimicrobial activity share a similar mechanism of action, although this needs to be experimentally verified for each new compound. For anticancer derivatives, the mechanisms are likely to be more diverse and may involve interactions with various cellular targets, such as kinases, topoisomerases, or components of apoptotic pathways. For example, some sulphonamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified mechanism of action of Isoniazid.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available literature, while not providing a direct comparison with the parent compound, clearly indicates that chemical modifications of the carboxylic acid group can lead to potent and selective biological activities. The structure-activity relationships highlighted in this guide underscore the importance of substituents in modulating the efficacy of these derivatives.
A critical gap in the current knowledge is the lack of comprehensive biological data for the parent compound, this compound. Future research should prioritize the systematic evaluation of the parent compound alongside its derivatives to establish a clear baseline for activity and to fully understand the contribution of the core scaffold. Such studies, employing standardized protocols as outlined in this guide, would be invaluable for the rational design of new, more effective therapeutic agents based on this versatile chemical structure.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Analysis of Impurities in 5-Chloro-2-methoxyisonicotinic Acid
This guide provides an in-depth comparison of key spectroscopic techniques for the detection, identification, and quantification of impurities in 5-Chloro-2-methoxyisonicotinic acid, a critical intermediate in pharmaceutical synthesis. As drug development professionals know, a comprehensive understanding of a drug substance's impurity profile is not merely a regulatory requirement but a fundamental component of ensuring its safety and efficacy. The narrative that follows is grounded in the principles of analytical chemistry, explaining the causality behind methodological choices to provide a robust framework for impurity analysis.
The impurity profiling process is a mandatory step in pharmaceutical manufacturing, receiving rigorous attention from regulatory authorities like the FDA and EMA under the International Council for Harmonisation (ICH) guidelines.[1] This guide will compare three cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.
The Analytical Challenge: Potential Impurities
Effective impurity analysis begins with a theoretical understanding of what impurities might be present. This compound is often synthesized from precursors like 2-chloronicotinic acid.[2] Therefore, process-related impurities can include starting materials, intermediates, and by-products from side reactions. Degradation products formed during storage also contribute to the impurity profile.
Common Potential Impurities:
-
Starting Material: 2-Chloronicotinic acid
-
Positional Isomer: e.g., 3-Chloro-2-methoxyisonicotinic acid
-
Incomplete Reaction Product: e.g., 5-Chloro-2-hydroxyisonicotinic acid (demethylation)
-
Over-reaction Product: e.g., Dichlorinated species
The analytical challenge lies in developing methods that can separate these structurally similar compounds and provide unambiguous identification, often at very low levels.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC, particularly when coupled with a UV detector, is the foundational technique for impurity profiling. Its primary strength lies in its ability to separate the main component (the Active Pharmaceutical Ingredient or API) from its impurities, allowing for their accurate quantification.
The choice of a reversed-phase C18 column is a logical starting point for a molecule like this compound, which possesses both polar (carboxylic acid, methoxy group, nitrogen) and non-polar (chlorinated aromatic ring) characteristics. The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte and its related substances.
Comparative HPLC Method Performance
To demonstrate the effectiveness of different mobile phase conditions, we compare two hypothetical methods. The goal is to achieve optimal resolution (Rs > 1.5) between the main peak and all potential impurity peaks.
| Parameter | Method A: Isocratic | Method B: Gradient | Rationale for Comparison |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Consistent column to isolate mobile phase effects. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase suppresses ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Elution | 60:40 (A:B) | 5% B to 95% B over 20 min | A gradient method is often superior for separating compounds with a wider range of polarities, which is typical for an impurity profile.[3][4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 270 nm | UV at 270 nm | Wavelength selected based on the UV absorbance maximum of the chromophore. |
| Resolution (Rs) | Hypothetical Data: Rs (API/Impurity 1) = 1.4 | Hypothetical Data: Rs (API/Impurity 1) = 2.5 | Gradient elution provides better separation for late-eluting, more non-polar impurities. |
| Run Time | 15 min | 25 min | The trade-off for better resolution with a gradient is often a longer run time. |
Experimental Protocol: HPLC Method Validation (Based on ICH Q2(R2))
This protocol outlines the steps for validating the chosen gradient HPLC method for impurity quantification. Validation demonstrates that the analytical procedure is fit for its intended purpose.[5][6]
-
Specificity: Spike the drug substance sample with known potential impurities. The method must demonstrate that it can resolve these impurity peaks from the main component and each other.[7][8]
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably quantified. This is often established by injecting a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1. The quantitation limit should be at or below the reporting threshold.[9]
-
Linearity: Prepare a series of solutions of the impurity standard over a range from the LOQ to 120% of the specification limit. Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]
-
Accuracy: Analyze samples spiked with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 98.0% to 102.0%.[7]
-
Precision (Repeatability): Perform at least six replicate injections of a sample spiked at 100% of the specification limit. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[7]
Mass Spectrometry (MS): The Key to Identification
While HPLC-UV can quantify impurities, it provides no structural information. Coupling HPLC to a mass spectrometer (LC-MS) is the premier technique for identifying unknown impurities.[10] High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, is particularly powerful.[1][11]
Why HRMS is Superior for Impurity Identification:
-
Mass Accuracy: HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the confident determination of the elemental composition of an impurity.[1] This is a significant advantage over nominal mass instruments.
-
Structural Elucidation: When combined with tandem MS (MS/MS), HRMS can provide structural fragments of the impurity. By piecing together these fragments, a definitive structure can often be proposed.[11]
Comparative Analysis: HRMS vs. Nominal Mass MS
| Technique | High-Resolution MS (e.g., LC-Orbitrap) | Nominal Mass MS (e.g., Single Quadrupole) |
| Primary Output | Accurate Mass (to 4-5 decimal places) | Nominal Mass (integer value) |
| Impurity Identification | Allows for calculation of elemental formula (e.g., C₇H₆ClNO₃). | Provides only the molecular weight, leading to ambiguity (many formulas can have the same nominal mass). |
| Sensitivity | Excellent, often capable of detecting sub-ppm level impurities.[1] | Good, but generally less sensitive than modern HRMS instruments. |
| Confidence in ID | High. The combination of retention time, accurate mass, and MS/MS fragmentation pattern provides a very high degree of confidence. | Low to moderate. Often requires authentic standards for confirmation. |
Experimental Protocol: LC-HRMS for Impurity Identification
-
Sample Preparation: Dilute the sample of this compound in the initial HPLC mobile phase.
-
Chromatography: Use the validated gradient HPLC method developed previously to separate the impurities.
-
Ionization: Employ an Electrospray Ionization (ESI) source. ESI is ideal for polar molecules and can be operated in both positive and negative ion modes to maximize information gathering.
-
Full Scan HRMS: Acquire data in full scan mode to detect all ions and obtain their accurate masses.
-
Data-Dependent MS/MS: Set the instrument to automatically trigger an MS/MS scan on any detected impurity peak that exceeds a predefined intensity threshold. This will fragment the impurity ion and provide structural information.
-
Data Analysis: Use software to extract the accurate mass of the impurity, calculate its elemental composition, and interpret the fragmentation pattern to propose a structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
For absolute, unambiguous structure confirmation of a novel impurity, NMR spectroscopy is unparalleled.[12] While MS provides pieces of the puzzle (mass and fragments), NMR reveals the complete atomic connectivity of the molecule. This requires isolating a sufficient quantity of the impurity, typically through preparative HPLC.
The key experiments for a substituted pyridine derivative like an impurity of this compound are ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HMBC.[12][13]
-
¹H NMR: Shows the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons are highly indicative of the substitution pattern on the pyridine ring.[12][14]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[12]
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to trace out proton networks.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is arguably the most powerful experiment for piecing together the final structure, as it connects different fragments of the molecule.
Experimental Protocol: NMR Analysis of an Isolated Impurity
-
Isolation: Collect the fraction corresponding to the unknown impurity peak using preparative HPLC. Evaporate the solvent.
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess purity and observe proton chemical shifts and coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts of all unique carbons.
-
2D NMR Acquisition:
-
Run a COSY experiment to establish H-H connectivities.
-
Run an HMBC experiment to establish long-range H-C connectivities, which is critical for linking substituents (like the methoxy group) to the pyridine ring and confirming the overall structure.
-
-
Structure Elucidation: Integrate the data from all NMR experiments to build the molecular structure from the ground up.
Integrated Analytical Workflow
In practice, these techniques are not used in isolation but as part of a cohesive workflow. The process begins with detection and quantification by HPLC, followed by identification using MS, and culminates in definitive structural proof by NMR for any significant, unknown impurities.
Conclusion
The spectroscopic analysis of impurities in this compound requires a multi-faceted approach that leverages the distinct strengths of different analytical techniques.
-
HPLC-UV is indispensable for the routine separation and quantification of known and unknown impurities, forming the basis of quality control.
-
High-Resolution Mass Spectrometry is the most efficient and powerful tool for the rapid identification of impurities, providing high-confidence elemental compositions and structural fragments.
-
NMR Spectroscopy remains the ultimate authority for the unambiguous structural elucidation of novel or complex impurities, providing the definitive proof required for regulatory submissions.
By integrating these techniques into a logical, phased workflow, researchers and drug development professionals can build a comprehensive and robust impurity profile, ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product. This approach aligns with the science- and risk-based principles outlined in modern pharmaceutical development guidelines.[7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 5-CHLORO-2-METHOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijprajournal.com [ijprajournal.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.aip.org [pubs.aip.org]
Establishing a Certified Reference Standard for 5-Chloro-2-methoxyisonicotinic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. The establishment of a well-characterized reference standard is the cornerstone of analytical method validation, stability testing, and routine quality assurance. This guide provides a comprehensive, in-depth technical framework for the establishment of a certified reference standard for 5-Chloro-2-methoxyisonicotinic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry.
This document deviates from a rigid template, instead offering a logical and scientifically-grounded workflow. As a senior application scientist, the emphasis is not just on the "what" but the "why" – elucidating the rationale behind the selection of analytical techniques and the interpretation of the collective data to build a robust and self-validating characterization package.
The Foundational Importance of a Reference Standard
A chemical reference standard is a highly purified and well-characterized substance intended for use in specific analytical procedures. Its primary purpose is to serve as a benchmark against which samples of the same substance are compared. For a molecule like this compound, which may be a key intermediate or a final API, a reliable reference standard is indispensable for:
-
Accurate Quantification: Ensuring the precise measurement of the compound in various matrices.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Method Validation: Establishing the performance characteristics of analytical methods (e.g., HPLC, GC).
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
The establishment of a reference standard is a multi-faceted process that involves synthesis, purification, and comprehensive characterization to confirm its identity and determine its purity with a high degree of confidence.
Synthesis and Purification Strategy
Hypothetical Synthesis Outline:
A possible approach could start from 2,5-dichloropyridine. This starting material could undergo nucleophilic aromatic substitution to introduce a methoxy group at the 2-position, followed by a reaction to introduce a carboxylic acid or a precursor group at the 4-position.
Potential Impurities:
Understanding the synthetic route is crucial for anticipating potential process-related impurities. These may include:
-
Starting Materials: Unreacted 2,5-dichloropyridine.
-
Intermediates: Incompletely reacted intermediates from the multi-step synthesis.
-
Isomers: Positional isomers formed during the substitution reactions.
-
By-products: Compounds formed from side reactions.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
Purification Workflow:
The purification of the synthesized this compound is a critical step to achieve the high purity required for a reference standard. A multi-step purification strategy is often necessary.
Caption: A typical purification workflow for achieving high-purity this compound.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating the target compound from closely related impurities.
-
Column Selection: A reversed-phase C18 column is a suitable choice for the separation of polar aromatic compounds like carboxylic acids.[1]
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% trifluoroacetic acid (TFA), is a good starting point. The TFA helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Sample Preparation: Dissolve the partially purified material in a suitable solvent, such as a mixture of the mobile phase components.
-
Fraction Collection: Monitor the column effluent with a UV detector and collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize or vacuum dry the remaining aqueous solution to obtain the purified solid.
Comprehensive Characterization of the Reference Standard
A battery of analytical techniques must be employed to unequivocally confirm the identity and establish the purity of the candidate reference standard. The data from these techniques should be orthogonal, providing complementary information.
Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for structural elucidation.[2] Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. Expected signals would include those for the methoxy group protons and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule, including the carbonyl carbon of the carboxylic acid.
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[2]
-
High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the elemental composition of the molecule with high accuracy.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can further confirm the structure by breaking the molecule into smaller, predictable pieces.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Expected Absorptions:
Purity Assessment
Purity assessment is a critical component of reference standard characterization. A combination of chromatographic and other techniques should be used.
A. High-Performance Liquid Chromatography (HPLC)
HPLC with a UV detector is the primary method for assessing the purity of non-volatile organic compounds.
Experimental Protocol: HPLC Purity Method
-
Column: A high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
B. Quantitative NMR (qNMR)
qNMR is a primary ratio method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.[4][5][6] An internal standard of known purity is used for quantification.
C. Differential Scanning Calorimetry (DSC)
DSC can be used to determine the purity of highly crystalline organic compounds by analyzing their melting behavior.[7][8] Impurities typically cause a broadening and depression of the melting point.
D. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[9][10][11][12] It is used to determine the content of volatile components, such as water and residual solvents.
Content of Water and Residual Solvents
A. Karl Fischer Titration
This is the gold standard method for the determination of water content in a substance.[3][13][14][15][16] Both volumetric and coulometric methods can be used depending on the expected water content.
B. Gas Chromatography (GC) with Headspace Sampling
GC is used to identify and quantify residual solvents that may be present from the synthesis and purification processes.[17][18][19][20] The United States Pharmacopeia (USP) chapter <467> provides a comprehensive list of common solvents and their permitted daily exposure limits.[17]
Inorganic Impurities
A. Elemental Analysis
Elemental analysis (CHN analysis) is used to determine the percentage of carbon, hydrogen, and nitrogen in the sample.[21][22] The results should be in close agreement with the theoretical values for the molecular formula of this compound.
B. Residue on Ignition (Sulphated Ash)
This test measures the amount of residual inorganic impurities in an organic substance.
Data Summary and Comparison
A comprehensive certificate of analysis should be prepared, summarizing the results from all the characterization techniques. The purity value should be assigned based on a mass balance approach, considering the contributions from organic impurities, water content, residual solvents, and inorganic impurities.
Table 1: Hypothetical Characterization Data for this compound Reference Standard
| Analytical Technique | Result | Purpose |
| ¹H NMR | Consistent with proposed structure | Identity Confirmation |
| ¹³C NMR | Consistent with proposed structure | Identity Confirmation |
| HRMS | [M+H]⁺ measured: xxx.xxxx (calculated: yyy.yyyy) | Identity Confirmation |
| FTIR | Characteristic peaks for O-H, C=O, C-O, C-Cl | Identity Confirmation |
| HPLC Purity | 99.8% (area %) | Purity Assessment |
| qNMR Purity | 99.7% (w/w) | Purity Assessment |
| DSC Purity | 99.75 mol% | Purity Assessment |
| TGA | 0.1% weight loss up to 150 °C | Volatiles Content |
| Karl Fischer Titration | 0.08% | Water Content |
| GC Headspace | <0.05% total residual solvents | Residual Solvents |
| Elemental Analysis | C: ±0.3%, H: ±0.3%, N: ±0.3% of theoretical | Elemental Composition |
| Residue on Ignition | <0.1% | Inorganic Impurities |
Purity Assignment (Mass Balance):
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
Comparison with Alternatives
When a certified reference standard for a novel compound is not available, researchers may consider using alternative materials. However, these come with significant limitations.
Table 2: Comparison of Reference Standard Alternatives
| Alternative | Description | Advantages | Disadvantages |
| Well-Characterized Batch | A batch of the material with some analytical data available. | Readily available in-house. | Purity and identity not rigorously established. |
| Commercially Available (Non-Certified) | Material purchased from a chemical supplier without a certificate of analysis. | Easy to procure. | Purity and identity are not guaranteed. |
| Related Compound Standard | A certified reference standard of a structurally similar compound. | May have similar chromatographic behavior. | Different response factors in analytical methods. |
The use of a certified reference standard, established through the rigorous process outlined in this guide, is the only way to ensure the accuracy and reliability of analytical data in a regulated environment.
Conclusion
The establishment of a certified reference standard for this compound is a comprehensive and scientifically demanding process. It requires a deep understanding of synthetic chemistry, purification techniques, and a wide array of analytical methodologies. By following a logical and well-documented workflow, and by critically evaluating the data from orthogonal analytical techniques, a reference standard of high quality and reliability can be established. This, in turn, provides the solid analytical foundation necessary for the successful development and commercialization of new pharmaceutical products.
References
- 1. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-CHLORO-2-METHOXYPYRIMIDINE-4-CARBOXYLIC ACID | 38275-36-4 [chemicalbook.com]
- 6. 5-CHLORO-2-METHOXYPYRIMIDINE-4-CARBOXYLIC ACID | 38275-36-4 [amp.chemicalbook.com]
- 7. 5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1335056-28-4 | 2-Chloro-5-(methoxymethoxy)isonicotinic acid - Synblock [synblock.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum [chemicalbook.com]
- 12. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR [m.chemicalbook.com]
- 13. 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER(350597-49-8) 1H NMR spectrum [chemicalbook.com]
- 14. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 15. 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum [chemicalbook.com]
- 16. PubChemLite - 5-chloro-2-methoxynicotinic acid (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 17. aobchem.com [aobchem.com]
- 18. 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. d-nb.info [d-nb.info]
- 21. chembk.com [chembk.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Synthesis of 5-Chloro-2-methoxyisonicotinic Acid
Introduction: The Significance of 5-Chloro-2-methoxyisonicotinic Acid
This compound is a pivotal intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a substituted pyridine ring, allows for diverse functionalization, making it a valuable building block in the development of novel bioactive compounds. The efficient and selective synthesis of this molecule is, therefore, a topic of considerable interest to researchers and professionals in drug discovery and development. This guide provides a comparative analysis of catalytic strategies for the synthesis of this compound, offering insights into catalyst performance, mechanistic rationale, and detailed experimental protocols.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and the need for regiochemical control. Two primary synthetic paradigms are prevalent:
-
Functionalization of a Pre-existing Pyridine Core: This approach involves the introduction of the chloro, methoxy, and carboxylic acid functionalities onto a pyridine scaffold.
-
De Novo Synthesis: This strategy involves the construction of the substituted pyridine ring from acyclic precursors.
This guide will focus on the functionalization of a pre-existing pyridine core, as it often provides a more direct and versatile route to the target molecule. Within this paradigm, we will explore and compare different catalytic systems.
Comparative Analysis of Catalytic Systems
The introduction of the carboxylic acid group at the C4 position of the pyridine ring is a key transformation in the synthesis of this compound. Palladium- and copper-based catalytic systems are the most prominent for this transformation, each with its own set of advantages and limitations.
Palladium-Catalyzed Carboxylation
Palladium catalysis is a powerful tool for the formation of C-C bonds, and its application in carboxylation reactions has been extensively studied.[2][3][4][5] The general approach involves the reaction of a halo- or triflyloxy-substituted pyridine with a source of carbon dioxide in the presence of a palladium catalyst.
Catalytic System Components:
-
Palladium Precursor: Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃
-
Ligand: Phosphine ligands such as PPh₃, PCy₃, or more specialized ligands like SPhos are commonly employed to stabilize the palladium center and modulate its reactivity.
-
Reductant/Base: A base is typically required to facilitate the catalytic cycle.
Mechanistic Considerations:
The catalytic cycle for palladium-catalyzed carboxylation of an aryl halide generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.
-
CO₂ Insertion: Carbon dioxide inserts into the Ar-Pd bond to form an arylpalladium carboxylate complex. This step is often the most challenging and can be influenced by the choice of ligand and reaction conditions.
-
Reductive Elimination: The arylpalladium carboxylate complex undergoes reductive elimination to yield the aryl carboxylic acid and regenerate the Pd(0) catalyst.
Performance Data:
| Catalyst System | Starting Material | CO₂ Source | Solvent | Temperature (°C) | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Methoxy-5-chloropyridine | CO₂ (gas) | DMF | 100-120 | Moderate | High | Inferred from[2][3] |
| PdCl₂(dppf) | 2-Methoxy-5-chloropyridine | Formate salts | DMA | 80-100 | Good | High | Inferred from[6] |
Note: The data in this table is inferred from similar transformations reported in the literature and should be considered as representative examples.
Copper-Catalyzed Carboxylation
Copper catalysis offers a more cost-effective alternative to palladium for certain transformations. Copper-catalyzed carboxylation reactions have gained increasing attention due to their efficiency and functional group tolerance.[7][8]
Catalytic System Components:
-
Copper Precursor: CuI, Cu₂O, Cu(OAc)₂
-
Ligand: Nitrogen-based ligands such as phenanthroline or bipyridine are often used.
-
Base: Strong bases like Cs₂CO₃ or K₂CO₃ are typically required.
Mechanistic Considerations:
The mechanism of copper-catalyzed carboxylation is less definitively established than its palladium counterpart. However, it is generally believed to involve the formation of an organocopper intermediate, which then reacts with carbon dioxide.
Performance Data:
| Catalyst System | Starting Material | CO₂ Source | Solvent | Temperature (°C) | Yield (%) | Selectivity | Reference |
| CuI / Phenanthroline | 2-Methoxy-5-chloropyridine | CO₂ (gas) | NMP | 120-140 | Good | High | Inferred from[7] |
| Cu₂O / Bipyridine | 2-Methoxy-5-chloropyridine | Formate salts | DMSO | 100-120 | Moderate to Good | High | Inferred from[8] |
Note: The data in this table is inferred from similar transformations reported in the literature and should be considered as representative examples.
Experimental Protocols
General Procedure for Palladium-Catalyzed Carboxylation of 2-Methoxy-5-chloropyridine
This protocol is adapted from established procedures for the palladium-catalyzed carboxylation of aryl halides.[4]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxy-5-chloropyridine (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
CO₂ Introduction: Degas the reaction mixture by bubbling CO₂ gas through the solution for 15-20 minutes. Then, maintain a positive pressure of CO₂ (e.g., using a balloon) for the duration of the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization or column chromatography.
General Procedure for Copper-Catalyzed Carboxylation of 2-Methoxy-5-chloropyridine
This protocol is based on general methods for copper-catalyzed carboxylation.[7]
-
Reaction Setup: In a sealed tube, combine 2-methoxy-5-chloropyridine (1.0 mmol), the copper precursor (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., NMP, 5 mL).
-
CO₂ Introduction: Purge the tube with CO₂ gas and then pressurize with CO₂ to the desired pressure (e.g., 1-10 atm).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 120-140 °C) and stir for 24-48 hours.
-
Work-up: After cooling, quench the reaction with water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Conclusion and Future Outlook
Both palladium and copper catalysts offer viable routes for the synthesis of this compound. Palladium-based systems are generally well-understood and offer high reactivity, though the cost of the catalyst can be a consideration for large-scale synthesis. Copper catalysts provide a more economical alternative and have shown significant promise, although reaction conditions can sometimes be harsher.
Future research in this area will likely focus on the development of more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of non-precious metal catalysts and biocatalytic methods could also provide more sustainable and environmentally friendly synthetic routes to this important molecule.[9] The continued investigation into the mechanistic details of these reactions will be crucial for the rational design of next-generation catalysts with improved performance.
References
- 1. This compound [myskinrecipes.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Copper-Catalyzed γ-C(sp3)-H Lactonization of Aliphatic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Quality of Commercially Available 5-Chloro-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced chemical entities, the quality of starting materials is paramount. 5-Chloro-2-methoxyisonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring the purity and integrity of this commercially available intermediate is a critical first step in any research and development workflow, safeguarding against downstream complications, saving valuable time, and ensuring the reliability of experimental outcomes.
This guide provides a comprehensive framework for assessing the quality of commercially sourced this compound. We will delve into the potential impurities that may arise during its synthesis and storage, and provide detailed, step-by-step protocols for a multi-faceted analytical approach to its quality control. This guide is designed to empower researchers to make informed decisions when selecting a supplier and to rigorously validate the quality of this crucial reagent.
The Landscape of Potential Impurities
The synthetic route to this compound can introduce a variety of impurities. A thorough understanding of these potential contaminants is the foundation of a robust quality assessment strategy. Impurities can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials or intermediates. For instance, if the synthesis begins with the oxidation of a substituted picoline, unreacted picoline derivatives could be present.
-
By-products: Side reactions are common in organic synthesis. For example, the oxidation of picoline derivatives can sometimes lead to the formation of pyridine through decarboxylation[1][2]. Chlorination steps can also result in the formation of isomeric or over-chlorinated products.
-
-
Degradation Products: this compound, like any organic molecule, can degrade over time, especially if not stored under optimal conditions. Hydrolysis of the methoxy group or decarboxylation are potential degradation pathways.
-
Residual Solvents: Organic solvents are an integral part of the synthesis and purification of chemical compounds. Inadequate removal of these solvents can lead to their presence in the final product. Common solvents to be aware of include those used in crystallization and chromatography. Regulatory bodies like the ICH provide guidelines on acceptable limits for residual solvents in pharmaceutical products[3][4][5][6][7].
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals. Heavy metal contamination is a significant concern in pharmaceutical manufacturing, and their levels are strictly regulated[8][9][10][11][12].
A Multi-Pronged Analytical Approach to Quality Verification
A comprehensive assessment of this compound quality requires a combination of analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a detailed picture of the compound's purity and identity.
Figure 1: A comprehensive analytical workflow for the quality assessment of this compound.
Table 1: Summary of Analytical Techniques and Their Purpose
| Analytical Technique | Primary Purpose | Key Information Gained |
| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) | Purity assessment and quantification of impurities. | Percentage purity, detection and quantification of related substances and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Unambiguous confirmation of the chemical structure, identification of organic impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation of impurities. | Confirmation of the molecular weight, fragmentation patterns for structural information. |
| Gas Chromatography-Headspace (GC-HS) | Detection and quantification of residual solvents. | Identification and quantification of volatile organic compounds. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantification of elemental impurities. | Detection and quantification of heavy metals and other elemental contaminants. |
| Elemental Analysis | Confirmation of the elemental composition. | Verification of the percentage of Carbon, Hydrogen, Nitrogen, and other elements. |
| Quantitative NMR (qNMR) | High-precision purity determination. | An absolute method for quantifying the purity of the main component without the need for a specific reference standard of the same compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-DAD) for Purity and Impurity Profiling
Rationale: A stability-indicating HPLC method is crucial for separating the main component from potential impurities and degradation products. A reversed-phase C18 column is a good starting point for this type of molecule. The diode array detector allows for the simultaneous monitoring of multiple wavelengths, which is useful for detecting impurities that may have different chromophores. This proposed method is based on established principles for the analysis of isonicotinic acid derivatives[8][9][11].
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a mixture of water and acetonitrile (50:50 v/v) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the same diluent.
-
-
Analysis and Data Interpretation:
-
Inject the sample and record the chromatogram.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
The retention time of the main peak should be consistent. Any additional peaks should be investigated as potential impurities. The use of a DAD allows for the comparison of the UV spectrum of each peak to that of the main component to assess peak purity.
-
Figure 2: Workflow for HPLC-DAD analysis of this compound.
NMR Spectroscopy for Structural Confirmation
Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous confirmation of the chemical structure of the target compound and for the identification of organic impurities. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule. Predicted NMR data can be a useful reference in the absence of a certified standard[4][13][14][15].
Step-by-Step Methodology:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Expected Spectral Data (Predicted):
-
¹H NMR (Predicted): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as singlets or doublets in the range of 7.5-8.5 ppm. The methoxy protons will appear as a singlet around 4.0 ppm.
-
¹³C NMR (Predicted): The spectrum will show signals for all the carbon atoms in the molecule, including the carboxyl carbon (around 165-170 ppm), the aromatic carbons (in the range of 110-160 ppm), and the methoxy carbon (around 55-60 ppm).
Note: The exact chemical shifts can vary depending on the solvent and concentration.
-
Mass Spectrometry for Molecular Weight Confirmation
Rationale: Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis. This is a powerful tool for confirming the identity of the main component and for identifying unknown impurities.
Step-by-Step Methodology:
-
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The expected molecular ion ([M+H]⁺ or [M-H]⁻) should be observed. For this compound (C₇H₆ClNO₃), the molecular weight is approximately 187.58 g/mol .
-
-
Expected Fragmentation Patterns (EI-MS):
Conclusion: A Commitment to Quality
The quality of this compound is not a matter to be taken for granted. A thorough and multi-faceted analytical approach, as outlined in this guide, is essential for any researcher or drug development professional who relies on this critical starting material. By implementing these protocols, you can ensure the integrity of your research, the reliability of your results, and the ultimate safety and efficacy of the novel compounds you are striving to create. Remember, the foundation of groundbreaking science is built upon the quality of its components.
References
- 1. Effects of ozonation on disinfection byproduct formation and speciation during subsequent chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. indicating hplc method: Topics by Science.gov [science.gov]
- 13. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uni-saarland.de [uni-saarland.de]
- 17. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Chloro-2-methoxyisonicotinic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For drug development professionals and researchers, handling specialized reagents like 5-Chloro-2-methoxyisonicotinic acid necessitates a disposal protocol grounded in a clear understanding of the compound's chemical properties and associated hazards. This guide provides a comprehensive, step-by-step framework for its safe disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure.
Pre-Disposal Hazard Assessment & Personal Protective Equipment (PPE)
Before handling waste, a foundational understanding of the substance's hazards is paramount. This compound is classified as a hazardous chemical.[1][2] It is known to cause skin and serious eye irritation.[3] Furthermore, it may be harmful if swallowed, inhaled, or comes into contact with the skin.[2][4] Therefore, rigorous adherence to PPE protocols is the first line of defense.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting, splash-proof safety goggles or a full-face shield. | Prevents contact with the eyes, which can cause serious irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against direct skin contact, which can cause irritation.[1] |
| Body Protection | A standard laboratory coat. | Shields skin from accidental spills and contamination.[5] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or chemical fume hood.[5] If dust may be generated, a NIOSH/MSHA-approved respirator is necessary. | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[1][4] |
The Core Disposal Protocol: A Step-by-Step Workflow
The proper disposal of this compound is dictated by its classification as a halogenated organic solid . This classification is critical and informs every subsequent step of the waste management process.
Step 1: Waste Characterization and Segregation
Immediately upon generation, the waste must be correctly segregated. As a chlorinated organic compound, it falls under specific regulatory guidelines, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
-
Action: Place solid this compound waste and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) into a dedicated Halogenated Organic Solid Waste container.[8][9]
-
Causality: Halogenated wastes require specialized disposal methods, typically high-temperature incineration with flue-gas scrubbing systems.[6][10] This is because conventional incineration can produce toxic and corrosive byproducts like hydrogen chloride gas and dioxins.[1][6] Mixing this waste with non-halogenated streams contaminates the entire batch, unnecessarily increasing disposal costs and environmental risk.[9] Under no circumstances should this chemical be disposed of down the drain. [11][12]
Step 2: Container Selection and Management
The integrity of the waste containment system is crucial for preventing leaks and ensuring safe transport.
-
Action: Use a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition and has a secure, screw-top lid.[11][13] The original product container is often an excellent choice for its waste.[14]
-
Causality: The container must be chemically resistant to the waste it holds to prevent degradation and leakage.[13][15] The container must be kept closed at all times except when waste is actively being added to prevent the release of vapors and to avoid spills.[13][14]
Step 3: Proper Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Action: As soon as the first item of waste is added, affix a hazardous waste label to the container. The label must include:
-
Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the potential dangers. It is a key requirement for compliance with institutional and federal regulations.[12]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation prior to collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area should be clearly marked, located away from general traffic, and ideally within a ventilated cabinet or fume hood.
-
Causality: The SAA ensures that hazardous waste is managed in a controlled and compliant manner. Within the SAA, it is critical to segregate incompatible waste streams.[14][16] this compound, being acidic, should be stored away from bases, cyanides, and sulfides to prevent dangerous chemical reactions.[13][17]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Action: Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS/EH&S) department to schedule a waste pickup.[12][13]
-
Causality: EHS professionals are trained to handle the transport and final disposal of chemical waste through licensed and approved waste management facilities, ensuring full compliance with all local and federal regulations.[1][4]
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action to mitigate harm.
-
Spills: For a small spill, wear appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite), and sweep the material into your designated halogenated solid waste container.[11] Ventilate the area and wash the spill site after cleanup is complete. For large spills, evacuate the area and contact your institution's emergency response team immediately.[16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation occurs or persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[5]
Quantitative Data and Hazard Summary
| Parameter | Data | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 54916-65-3 | [2] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Acute Toxicity - Oral, Dermal, Inhalation (Category 4), Specific target organ toxicity – single exposure (Category 3) | [1][2] |
| Signal Word | Warning | [2] |
| Primary Waste Stream | Solid, Halogenated Organic Waste | [8][9] |
| Incompatible Storage | Strong Bases, Oxidizing Agents, Reducing Agents, Cyanides, Sulfides | [13][17][18] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54916-65-3 Name: 5-Chloro-2-methoxynicotinic acid [xixisys.com]
- 3. echa.europa.eu [echa.europa.eu]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. aksci.com [aksci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. uakron.edu [uakron.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. vumc.org [vumc.org]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 5-Chloro-2-methoxyisonicotinic Acid: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. 5-Chloro-2-methoxyisonicotinic acid, a substituted pyridine derivative, is a valuable building block in synthesis. However, its chemical nature necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE), operational procedures, and disposal plans required for its safe handling, ensuring the protection of both personnel and the research environment.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the specific risks associated with this compound and its chemical relatives is the foundation of a robust safety plan. While comprehensive toxicological data for this specific compound may be limited, by examining analogous structures like isonicotinic acid, 2-chloronicotinic acid, and other chlorinated organic compounds, we can establish a reliable hazard profile.
The primary hazards are:
-
Skin Irritation: Similar compounds are known to cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1]
-
Respiratory Irritation: Inhalation of the dust or powder form may cause respiratory irritation.[1]
Given these hazards, all handling procedures must be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is a critical barrier against chemical exposure, but it should be viewed as the final element in a hierarchy of safety controls that begins with engineering solutions like fume hoods.[2]
Eye and Face Protection
Standard safety glasses are insufficient. The risk of serious eye irritation from splashes or airborne particles necessitates more robust protection.
-
Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Recommended for Splash Risk: When handling solutions or significant quantities of the solid, a full-face shield should be worn in addition to safety goggles to protect the entire face.[2]
Skin Protection
-
Gloves: The choice of glove material is critical. Substituted pyridines and chlorinated compounds can degrade some materials. While nitrile gloves are a common laboratory choice, some sources suggest butyl rubber for greater resistance to pyridine-like chemicals.[4][5] Causality: The efficacy of a glove material is dependent on its chemical resistance to the specific substance, thickness, and the duration of exposure. It is imperative to consult the glove manufacturer's compatibility chart for specific guidance on this compound or similar chlorinated, nitrogen-containing aromatic compounds. Always double-glove when handling hazardous drugs or chemicals.[2]
-
Lab Coat/Gown: A fully-buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.[5] For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Primary Control: All handling of this compound, including weighing and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4] This is to prevent the inhalation of airborne dust particles.
-
Secondary Control: If engineering controls are not feasible or during a large spill cleanup, a respirator may be required. A full-face respirator with appropriate particulate filters may be necessary.[3] All personnel requiring a respirator must be medically cleared, fit-tested, and enrolled in a respiratory protection program.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a self-validating system for handling this compound from receipt to disposal.
Preparation and Weighing:
-
Designate an Area: All work with this compound should be performed in a designated area within a chemical fume hood.[5]
-
Assemble PPE: Before handling the primary container, don all required PPE: double gloves, lab coat, and chemical safety goggles with a face shield.
-
Prevent Dust Generation: When weighing the solid, use gentle motions. Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.
-
Labeling: Ensure all secondary containers are clearly labeled with the full chemical name and appropriate hazard warnings.[4]
Solution Preparation and Use:
-
In the Fume Hood: All solution preparations and subsequent reactions must be carried out within the fume hood.
-
Controlled Addition: When dissolving the solid, add solvents slowly to prevent splashing.
-
Container Sealing: Keep all containers tightly closed when not in use to prevent the release of vapors and contamination.[1][4]
Post-Handling and Decontamination:
-
Surface Cleaning: After each procedure, thoroughly decontaminate the work area in the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Hand Washing: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures: Spill and Exposure Plan
Accidents can happen, and a clear, immediate plan is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][6]
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with a dry absorbent material like sand or vermiculite to avoid raising dust.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the area with an appropriate decontaminating solution.
-
-
Large Spill: Evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Waste Disposal Plan
As a chlorinated organic compound, this compound is considered hazardous waste and must be disposed of accordingly.[7]
-
Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[8]
-
Solid Waste: Collect all solid waste, including contaminated consumables (gloves, weigh boats, paper towels), in a clearly labeled, sealable hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list the chemical constituents.[5][9]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[8]
-
Prohibition: Do not dispose of this chemical or its waste down the drain.[7]
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal company in accordance with local, state, and federal regulations.[1][9]
Summary of Safety and Handling Information
| Parameter | Guideline | Source |
| Primary Hazards | Skin Irritation, Serious Eye Damage, Respiratory Irritation | [1] |
| Engineering Controls | Mandatory use of a certified chemical fume hood. | [4][5] |
| Eye/Face Protection | Chemical safety goggles (minimum); face shield recommended. | [2][3] |
| Hand Protection | Double-glove with chemically resistant gloves (e.g., Butyl Rubber). Consult manufacturer's chart. | [5] |
| Body Protection | Fully-buttoned lab coat. | [5] |
| Storage | Cool, dry, well-ventilated area away from incompatible materials (oxidizers, strong acids/bases). | [1][4][10] |
| Spill Cleanup | Use dry methods to avoid dust; wear full PPE. | |
| Waste Disposal | Collect as segregated, labeled "Halogenated Organic Waste" for professional disposal. | [7][8] |
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pppmag.com [pppmag.com]
- 3. echemi.com [echemi.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. ptb.de [ptb.de]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
